molecular formula C12H17NO2 B1613593 3-(3-Methoxyphenoxy)Piperidine CAS No. 902837-25-6

3-(3-Methoxyphenoxy)Piperidine

Cat. No.: B1613593
CAS No.: 902837-25-6
M. Wt: 207.27 g/mol
InChI Key: WOXIEWHYYNLTGH-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenoxy)Piperidine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methoxyphenoxy)Piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenoxy)Piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXIEWHYYNLTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639903
Record name 3-(3-Methoxyphenoxy)piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902837-25-6
Record name 3-(3-Methoxyphenoxy)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Methoxyphenoxy)Piperidine CAS number and identification

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Standards, Synthetic Methodology, and Identification Guide

Executive Summary

3-(3-Methoxyphenoxy)piperidine (CAS: 902837-25-6) is a specialized heterocyclic building block utilized in the synthesis of Central Nervous System (CNS) active agents, particularly those targeting monoamine receptors (e.g., serotonin and dopamine transporters).[1] Structurally, it consists of a piperidine ring linked via an ether bond at the 3-position to a 3-methoxyphenyl group.[1]

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 3-(3-methoxyphenyl)piperidine (CAS: 79601-21-1), which features a carbon-carbon bond rather than an ether linkage.[1] Confusing these two leads to complete failure in structure-activity relationship (SAR) studies.[1]

Chemical Identity & Properties
Parameter Data
CAS Number 902837-25-6
IUPAC Name 3-(3-methoxyphenoxy)piperidine
Molecular Formula

Molecular Weight 207.27 g/mol
SMILES COc1cccc(OC2CCCNC2)c1
InChI Key WOXIEWHYYNLTGH-UHFFFAOYSA-N
Appearance Viscous oil or low-melting solid (free base); White solid (HCl salt)
Boiling Point ~324.5°C (Predicted at 760 mmHg)
pKa ~10.8 (Piperidine nitrogen, Predicted)
Synthetic Methodology

The most robust route for synthesizing 3-(3-methoxyphenoxy)piperidine with high enantiomeric purity or as a racemate is the Mitsunobu Etherification .[1] This method is superior to nucleophilic aromatic substitution (


) because the 3-methoxyphenol ring is electron-rich and unactivated, making direct displacement of a 3-halopiperidine difficult and prone to elimination side products.[1]
Protocol: Mitsunobu Coupling & Deprotection

Reaction Principle: The reaction couples N-Boc-3-hydroxypiperidine with 3-methoxyphenol using Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD).[1]
  • Stereochemistry Note: The Mitsunobu reaction proceeds with inversion of configuration .

    • Start: (S)-N-Boc-3-hydroxypiperidine

      
       Product: (R)-3-(3-methoxyphenoxy)piperidine.[1]
      

Step-by-Step Procedure:

  • Reagent Preparation:

    • Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and 3-methoxyphenol (1.1 eq) in anhydrous THF (0.2 M concentration) under nitrogen atmosphere.

    • Add Triphenylphosphine (

      
      )  (1.2 eq).[1]
      
  • Coupling (0°C to RT):

    • Cool the solution to 0°C.

    • Add DIAD (1.2 eq) dropwise over 20 minutes to maintain temperature control.

    • Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1) should show consumption of the alcohol.[1]

  • Work-up:

    • Concentrate THF under reduced pressure.

    • Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (

      
      ); filter off the solid.[1]
      
    • Purify the filtrate via flash column chromatography (Silica gel, Hexane

      
       20% EtOAc/Hexane) to isolate the N-Boc intermediate .[1]
      
  • Deprotection:

    • Dissolve the N-Boc intermediate in Dichloromethane (DCM).[1]

    • Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane.[1] Stir at RT for 2 hours.

    • Concentrate to dryness.[1] Basify with saturated

      
       and extract with DCM to obtain the free base.[1]
      
Synthetic Pathway Visualization

G Start N-Boc-3-Hydroxypiperidine (Alcohol) Inter N-Boc-Intermediate (Inverted Stereocenter) Start->Inter Mitsunobu Coupling Reagents 3-Methoxyphenol PPh3 / DIAD (THF, 0°C) Reagents->Inter Product 3-(3-Methoxyphenoxy)piperidine (Target) Inter->Product N-Boc Deprotection Deprotect TFA / DCM or HCl / Dioxane

Caption: Figure 1. Mitsunobu synthesis pathway showing reagents and stereochemical inversion.

Analytical Identification

Confirming the structure requires distinguishing the ether linkage from potential C-C bond impurities.[1]

A. Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

) – Diagnostic Signals:
  • 
     7.18 (t, 1H):  Aromatic proton (C5' of phenyl ring).[1]
    
  • 
     6.45 – 6.55 (m, 3H):  Remaining aromatic protons (C2', C4', C6').[1]
    
  • 
     4.30 (m, 1H): Critical Signal.  The methine proton at C3 of the piperidine ring.[1]
    
    • Differentiation: In the C-C linked isomer, this proton appears upfield (

      
      2.6–2.8 ppm).[1] The downfield shift to 
      
      
      
      4.3 ppm confirms the O-CH ether connectivity.[1]
  • 
     3.79 (s, 3H):  Methoxy group (
    
    
    
    ).[1]
  • 
     2.80 – 3.20 (m, 4H):  Piperidine ring protons (
    
    
    
    ) adjacent to Nitrogen.[1]
  • 
     1.50 – 2.00 (m, 4H):  Remaining piperidine protons (
    
    
    
    ).

C NMR (100 MHz, 

) – Key Shifts:
  • 
     160.8:  Aromatic C-O (Ipso to piperidine ether).[1]
    
  • 
     158.4:  Aromatic C-O (Ipso to methoxy).[1]
    
  • 
     73.5: C3 of Piperidine.  (Confirms C-O bond; C-C bond would be 
    
    
    
    40 ppm).[1]
  • 
     55.2:  Methoxy carbon.[1]
    
B. Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).[1]

  • Observed Ion:

    
    [1]
    
  • Fragmentation:

    • Loss of the phenoxy group may generate a characteristic piperidinyl cation (

      
      ).[1]
      
Quality Control & Handling
Purity Assessment Workflow

For drug development applications, purity >98% is required.[1]

QC Sample Crude Product HPLC HPLC-UV (254 nm) C18 Column, ACN/H2O Gradient Sample->HPLC Chiral Chiral HPLC (If Enantiopure) HPLC->Chiral Pass Achiral Fail Repurify (Recrystallize HCl salt) HPLC->Fail Purity < 95% Pass Release for Bioassay (>98% Purity) Chiral->Pass ee > 99% Chiral->Fail ee < 99%

Caption: Figure 2. Quality Control decision tree for validation of synthetic batches.

Safety Data (SDS Summary)
  • Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319).[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs

    
     from air; converting to the Hydrochloride salt is recommended for long-term stability.[1]
    
References
  • Sigma-Aldrich. Product Specification: 3-(3-methoxyphenoxy)piperidine (CAS 902837-25-6).[1] Retrieved from [1]

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.[1] Link

  • Guidechem. Chemical Properties for CAS 902837-25-6.[1] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine Derivatives.[1]

Sources

Chemical structure and molecular weight of 3-(3-Methoxyphenoxy)Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, physicochemical properties, and synthesis of 3-(3-Methoxyphenoxy)Piperidine .

Executive Summary

3-(3-Methoxyphenoxy)piperidine is a pharmacologically significant heterocyclic building block characterized by a piperidine ring linked via an ether bridge to a 3-methoxyphenyl moiety. This scaffold serves as a critical intermediate in the development of Central Nervous System (CNS) agents, particularly those targeting monoamine transporters (SERT, NET) and sigma receptors. This guide provides a definitive breakdown of its structural identity, a validated synthesis protocol via the Mitsunobu reaction, and analytical profiling standards.

Chemical Identity & Structural Characterization[1][2]

Nomenclature and Identifiers

The precise identification of this molecule distinguishes it from its C-C bonded analog (3-(3-methoxyphenyl)piperidine). The "phenoxy" designation confirms the presence of an ether linkage (


).
PropertySpecification
IUPAC Name 3-(3-Methoxyphenoxy)piperidine
Common Name 3-(3-Methoxyphenoxy)piperidine
CAS Registry Number 902837-25-6
Molecular Formula

Molecular Weight 207.27 g/mol
Monoisotopic Mass 207.1259
SMILES COc1cccc(OC2CCCNC2)c1
InChI Key WOXIEWHYYNLTGH-UHFFFAOYSA-N
Physicochemical Properties

Understanding the physical behavior of this amine is critical for formulation and assay development.

ParameterValue (Experimental/Predicted)Context
LogP (Octanol/Water) ~1.8 – 2.1Moderate lipophilicity; blood-brain barrier (BBB) permeable.
pKa (Basic Nitrogen) ~9.2 – 9.8Predominantly protonated (cationic) at physiological pH (7.4).
Hydrogen Bond Donors 1 (Secondary Amine)Key interaction point for GPCR binding pockets.
Hydrogen Bond Acceptors 3 (N, Ether O, Methoxy O)Facilitates receptor docking.
Boiling Point ~324.5°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.

Synthetic Methodology

Core Directive: The synthesis of aryl-alkyl ethers from secondary alcohols (like 3-hydroxypiperidine) is prone to elimination side reactions under standard nucleophilic substitution (


) conditions. Therefore, the Mitsunobu Reaction  is the industry-standard protocol for this transformation, ensuring high yield and stereochemical control (inversion of configuration if starting with a chiral alcohol).
Reaction Scheme (Logic Flow)

The following diagram illustrates the convergent synthesis starting from N-Boc-3-hydroxypiperidine.

SynthesisRoute SM1 N-Boc-3-Hydroxypiperidine (Starting Material) Intermediate N-Boc-3-(3-Methoxyphenoxy) piperidine SM1->Intermediate THF, 0°C to RT 12-24h SM2 3-Methoxyphenol (Nucleophile) SM2->Intermediate Reagents DEAD / PPh3 (Mitsunobu Reagents) Reagents->Intermediate Deprotection TFA or HCl/Dioxane (Deprotection) Intermediate->Deprotection Acid Hydrolysis Product 3-(3-Methoxyphenoxy) piperidine (Free Base) Deprotection->Product Neutralization (NaOH)

Figure 1: Mitsunobu coupling strategy for the synthesis of 3-(3-Methoxyphenoxy)piperidine, highlighting the N-protection and subsequent deprotection steps.[1]

Detailed Protocol

Step 1: Mitsunobu Coupling

  • Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 equiv) and triphenylphosphine (

    
    )  (1.2 equiv) in anhydrous Tetrahydrofuran (THF).
    
  • Addition: Cool the solution to 0°C. Add 3-methoxyphenol (1.0 equiv).

  • Activation: Dropwise add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv) over 15 minutes. Note: Exothermic reaction; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the phenol.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (byproduct). Filter and purify the filtrate via silica gel flash chromatography.

Step 2: N-Boc Deprotection

  • Hydrolysis: Dissolve the intermediate (N-Boc-3-(3-methoxyphenoxy)piperidine) in Dichloromethane (DCM).

  • Acidification: Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Evaporate volatiles. The residue is the TFA/HCl salt.

  • Free Basing: Dissolve the salt in water, basify to pH >12 with 2M NaOH, and extract with DCM (3x). Dry over

    
     and concentrate to yield the target 3-(3-Methoxyphenoxy)piperidine .
    

Analytical Profiling (Quality Control)

To validate the identity of the synthesized compound, the following spectroscopic signatures must be observed.

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
7.18 Triplet (t)1HAryl H (C5 position of phenoxy)
6.45 – 6.55 Multiplet (m)3HAryl H (C2, C4, C6 positions)
4.25 Multiplet (m)1HPiperidine C3-H (Methine attached to Oxygen)
3.78 Singlet (s)3HMethoxy (

)
3.15 – 2.70 Multiplet (m)4HPiperidine C2-H and C6-H (

to Nitrogen)
2.00 – 1.45 Multiplet (m)4HPiperidine C4-H and C5-H
1.80 Broad Singlet1HNH (Amine proton, exchangeable)
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Expected Parent Ion:

    
    
    
  • Fragmentation Pattern: Loss of the piperidine ring or cleavage of the ether bond may generate characteristic fragments at m/z ~123 (methoxyphenol radical) or m/z ~84 (piperidine ring).

Medicinal Chemistry Applications

This molecule is not merely a reagent but a "privileged structure" in neuropharmacology.

  • Monoamine Transporter Modulators: The 3-aryloxypiperidine motif mimics the spatial arrangement of neurotransmitters (serotonin, norepinephrine), allowing it to bind to transporters (SERT, NET).

  • Sigma Receptor Ligands: The basic nitrogen and aromatic ring separated by a defined distance (via the ether linker) satisfy the pharmacophore model for Sigma-1 receptor affinity, relevant in neuropathic pain and depression research.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<250 Da) and high solubility, it is an ideal fragment for growing into high-affinity leads.

References

  • Sigma-Aldrich (Merck). Product Specification: 3-(3-methoxyphenoxy)piperidine (CAS 902837-25-6).[2] Retrieved from

  • PubChem. Compound Summary: 3-(3-Methoxyphenoxy)piperidine.[2] National Library of Medicine. Retrieved from

  • GuideChem. Chemical Database: 3-(3-Methoxyphenoxy)piperidine CAS 902837-25-6.[2][3] Retrieved from

  • Swamy, K. C. K., et al. (2009). The Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

Sources

Physical and chemical properties of 3-(3-Methoxyphenoxy)Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Methoxyphenoxy)piperidine (CAS 902837-25-6) is a specialized heterocyclic building block predominantly utilized in the synthesis of central nervous system (CNS) active agents.[1][2] Structurally, it consists of a piperidine ring functionalized at the 3-position with a 3-methoxyphenoxy ether linkage.[2] This specific topology—a secondary amine pharmacophore coupled with an aryl ether—mimics the core scaffold of several serotonin and dopamine modulators (e.g., arylpiperazines and aryloxypiperidines).

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, serving as a foundational reference for its application in lead optimization and scale-up chemistry.

Molecular Identification & Structural Analysis

The molecule possesses a chiral center at the C3 position of the piperidine ring. While often supplied as a racemate for early-stage screening, the enantiomers (R and S) exhibit distinct pharmacological profiles. The ether oxygen acts as a hydrogen bond acceptor, while the secondary amine serves as a basic center and a handle for further diversification.

Parameter Technical Detail
IUPAC Name 3-(3-methoxyphenoxy)piperidine
CAS Number 902837-25-6 (Free Base) / 19725-18-9 (HCl Salt)
Molecular Formula C₁₂H₁₇NO₂
SMILES COC1=CC=CC(OC2CCCNC2)=C1
InChI Key WOXIEWHYYNLTGH-UHFFFAOYSA-N
Structural Class 3-Aryloxypiperidine / Phenyl ether

Physicochemical Profile

Understanding the solution-phase behavior of 3-(3-Methoxyphenoxy)piperidine is critical for formulation and assay development.[1] The presence of the ether linkage at C3 slightly reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine due to the inductive electron-withdrawing effect of the oxygen atom.

Table 1: Key Physical & Chemical Properties
PropertyValue (Experimental/Predicted)Context & Causality
Molecular Weight 207.27 g/mol Optimal range for CNS penetration (<400 Da).[1][2][3][4]
Appearance Viscous Oil (Free Base) / White Solid (HCl)Free base is prone to oxidation; salt forms are preferred for storage.[1]
pKa (Basic) ~9.5 – 10.2 (Predicted)Slightly lower than piperidine (11.2) due to the inductive effect of the C3-phenoxy group.
LogP 1.9 – 2.3Moderate lipophilicity ensures good membrane permeability and blood-brain barrier (BBB) penetration.
Solubility (Free Base) DCM, MeOH, DMSO, EtOAcHighly soluble in polar organic solvents.[1]
Solubility (HCl Salt) Water (>10 mg/mL), MethanolProtonation of the amine disrupts crystal lattice energy, enhancing aqueous solubility.[1]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsFavorable profile for receptor binding interactions.[1]

Synthesis & Manufacturing Strategy

The most robust synthetic route for 3-aryloxypiperidines avoids the harsh conditions of nucleophilic aromatic substitution (SNAr), which are often ineffective with electron-rich phenols like 3-methoxyphenol.[1] Instead, the Mitsunobu reaction provides a reliable, stereospecific pathway under mild conditions.[5]

Validated Synthetic Protocol (Mitsunobu Coupling)

Reaction Logic: This protocol utilizes N-Boc-3-hydroxypiperidine as the alcohol donor.[1] The Boc group is essential to prevent N-alkylation or competitive side reactions. The reaction proceeds with inversion of configuration at the C3 stereocenter.

Step-by-Step Methodology:

  • Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), 3-Methoxyphenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq).[1]

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Activation: Cool the mixture to 0°C under nitrogen atmosphere.

  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes. The slow addition controls the exotherm and minimizes hydrazine byproduct formation.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2]

  • Workup: Concentrate solvent. Triturate with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel chromatography.

  • Deprotection: Dissolve the intermediate in DCM and add TFA (10 eq) or 4M HCl in Dioxane. Stir for 2 hours. Evaporate volatiles to yield the salt.

Visualization of Synthetic Pathway

The following diagram illustrates the convergent synthesis and subsequent deprotection.

Synthesis_Pathway SM1 N-Boc-3-Hydroxypiperidine (Alcohol Donor) Intermediate N-Boc-3-(3-Methoxyphenoxy)piperidine (Protected Ether) SM1->Intermediate Mitsunobu Coupling PPh3, DIAD, THF, 0°C (Inversion of Config) SM2 3-Methoxyphenol (Pronucleophile) SM2->Intermediate Product 3-(3-Methoxyphenoxy)piperidine (Target Scaffold) Intermediate->Product Deprotection TFA/DCM or HCl/Dioxane (-Boc Group)

Figure 1: Mitsunobu coupling strategy utilizing N-Boc protection to ensure regioselectivity and yield.

Reactivity & Metabolic Stability

For drug development professionals, understanding the "soft spots" of the molecule is crucial for predicting metabolites and designing analogs.

Chemical Reactivity[1][2]
  • Secondary Amine (N1): Highly nucleophilic.[1] Readily undergoes alkylation, acylation, or reductive amination. This is the primary vector for attaching the scaffold to larger pharmacophores (e.g., linking to arylalkyl chains).

  • Ether Linkage (C3-O): Chemically stable under standard acidic/basic conditions but susceptible to strong Lewis acids (e.g., BBr₃) which would cleave the ether.

Metabolic Pathways (In Vivo Prediction)
  • O-Demethylation: The methoxy group on the phenyl ring is a prime target for CYP450 enzymes (likely CYP2D6), leading to the phenol metabolite.

  • N-Oxidation: The secondary amine can undergo oxidation if not substituted.[1]

Reactivity Diagram

Reactivity_Metabolism Core 3-(3-Methoxyphenoxy)piperidine N_Deriv N-Alkylated Analogs (Drug Candidates) Core->N_Deriv Reductive Amination (R-CHO, NaBH(OAc)3) Phenol O-Desmethyl Metabolite (Phenol) Core->Phenol Metabolism (CYP450) O-Demethylation N_Oxide N-Hydroxyl/N-Oxide Core->N_Oxide Metabolism N-Oxidation

Figure 2: Divergent pathways for chemical derivatization (blue) versus metabolic degradation (red).[1]

Handling & Safety (SDS Summary)

While specific toxicological data for this CAS is limited, it shares hazard profiles with similar aryl-piperidines.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hygroscopic degradation. The free base should be used immediately or stored frozen in solution.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory due to the potential for severe eye damage from the basic amine.

References

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link[1]

  • Swamy, K. C. K., et al. (2009).[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 107207, 3-Phenylpiperidine (Analogous Structure Reference). PubChem. Link[1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. Merck KGaA.[1] Link

  • BenchChem. (2025).[1] "Technical Guide: Solubility Profile of Piperidine Derivatives." Link[1]

Sources

Technical Guide: Solubility Profile of 3-(3-Methoxyphenoxy)Piperidine in Organic Solvents

[1]

Executive Summary

3-(3-Methoxyphenoxy)Piperidine is a pharmacophore commonly utilized as a building block in the synthesis of CNS-active agents, particularly those targeting monoamine receptors (e.g., serotonin or dopamine modulators).[1] Its solubility behavior is dictated by the interplay between its basic secondary amine (hydrophilic, pH-sensitive) and its lipophilic aryl ether moiety .[1]

This guide provides a technical analysis of its solubility landscape, distinguishing critically between the Free Base and Hydrochloride Salt forms, as their behaviors are diametrically opposed in many solvent systems.

Physicochemical Profile

Understanding the structural determinants is a prerequisite for predicting solvent compatibility.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight 207.27 g/mol Small molecule; kinetics of dissolution likely fast.[1]
LogP (Predicted) 2.1 – 2.4Moderately lipophilic.[1] Prefers organic phases over neutral water.
pKa (Piperidine N) ~10.8 – 11.2Highly basic.[1] Ionizes completely at physiological pH (7.[1]4) and acidic pH.
H-Bond Donors 1 (NH)Capable of H-bonding; soluble in alcohols.[1]
H-Bond Acceptors 2 (N, O)Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Solubility Landscape

The following data synthesizes empirical trends from analogous aryl-piperidine ethers (e.g., paroxetine intermediates, phenyl-piperidines).

Comparative Solubility Matrix

Legend: High (>100 mg/mL), Moderate (10–100 mg/mL), Low (<1 mg/mL)[1]

Solvent ClassSpecific SolventFree Base Form HCl Salt Form Mechanistic Rationale
Chlorinated Dichloromethane (DCM)High Moderate/LowThe lipophilic aryl ether drives solubility of the base; the salt is too polar for pure DCM without methanol.[1]
ChloroformHigh ModerateExcellent solvation of the piperidine ring.
Polar Protic MethanolHigh High High dielectric constant dissolves the salt; organic nature dissolves the base.
EthanolHigh HighStandard solvent for recrystallization of the salt form.
Water (Neutral pH)Low High Free base is hydrophobic (LogP >2); Salt is ionic and highly water-soluble.[1]
Polar Aprotic DMSOHigh High Universal solvent; disrupts lattice energy effectively.[1]
AcetonitrileHighLow/ModerateGood for free base chromatography; poor for salt solubility.[1]
Ethers Diethyl EtherModerateInsoluble Classic "antisolvent" pair: dissolve base in DCM, precipitate salt with Ether.
THFHighLowSolvates the ether linkage well.
Hydrocarbons TolueneHighInsolubleExcellent for hot extraction of the free base.
Hexanes/HeptaneLow/ModerateInsoluble Used to crash out the free base from concentrated toluene/DCM solutions.
Critical Phase Behavior
  • The "Oil" Phenomenon: The free base of 3-(3-methoxyphenoxy)piperidine has a tendency to "oil out" rather than crystallize from mixed solvents (e.g., Water/Methanol mixtures) due to its rotatable ether linkage which lowers the melting point.[1]

  • Salt Formation: The Hydrochloride salt is the preferred solid form. It typically crystallizes well from Ethanol/Diethyl Ether or Isopropanol .[1]

Experimental Protocols

As a self-validating system, use these protocols to determine exact solubility values for your specific batch (polymorphs and purity affect results).

Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)

Objective: Determine thermodynamic solubility in a specific solvent.[1]

  • Preparation: Weigh 50 mg of the compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Observation:

    • If clear: Solubility is >200 mg/mL. Stop.

    • If solid remains:[1][2] Continue.

  • Incubation: Cap vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (use Nylon for aqueous/alcohols).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Recrystallization Solvent Screening

Objective: Identify the optimal solvent system for purification.

  • Dissolve 100 mg of crude Free Base in minimal DCM (approx 0.5 mL).

  • Slowly add Hexanes dropwise with stirring.

  • Endpoint:

    • Cloud point observed: Stop and cool to 4°C.

    • Oiling out observed: The solvent system is too non-polar. Switch antisolvent to Diethyl Ether .[1]

Mechanistic Visualization

Solubility Decision Workflow

This logic flow guides the selection of a solvent based on the intended application (Reaction, Extraction, or Analysis).

SolubilityLogicStartSelect ApplicationRxnReaction MediumStart->RxnExtExtraction/WorkupStart->ExtAnaAnalysis (HPLC/NMR)Start->AnaNuclNucleophilic Sub?Rxn->NuclPHCheckCheck pHExt->PHCheckSolventDiluent SelectionAna->SolventPolarAproticUse DMF or DMSO(High Solub.)Nucl->PolarAproticSN2 / CouplingNonPolarUse Toluene/DCM(Free Base Only)Nucl->NonPolarAmidationAcidicAcidic (pH < 4)PHCheck->AcidicBasicBasic (pH > 10)PHCheck->BasicAqLayerStays in Water(Salt Form)Acidic->AqLayerOrgLayerExtract into DCM/EtOAc(Free Base)Basic->OrgLayerMethanolMethanol/Acetonitrile(Universal)Solvent->Methanol

Caption: Decision tree for solvent selection based on the chemical state (salt vs. base) and process requirement.

pH-Dependent Solubility Profile (Theoretical)

The solubility of 3-(3-Methoxyphenoxy)Piperidine is heavily pH-dependent due to the piperidine nitrogen.[1]

pHSolubilityLowPHpH 1-6 (Acidic)Protonated Cation (R-NH2+)WaterSolHigh Aqueous Solubility(>50 mg/mL)LowPH->WaterSolIonic SolvationTransitionpH ~ pKa (11.0)Buffer Zone / Precipitation RiskLowPH->TransitionAdd BaseHighPHpH 9-14 (Basic)Neutral Free Base (R-NH)OrgSolHigh Organic Solubility(DCM, EtOAc, Toluene)HighPH->OrgSolLipophilic SolvationTransition->HighPHDeprotonation

Caption: The "Solubility Switch": At pH < pKa, the molecule is water-soluble; at pH > pKa, it partitions into organics.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10702890, 4-(3-Methoxyphenyl)piperidine. (Used as structural analogue for physicochemical property prediction).[1] Link

  • BenchChem (2025). Technical Guide: Solubility Profile of Piperidine Derivatives. (General solubility principles for piperidine scaffolds). Link[1]

  • Sigma-Aldrich (2025). Product Specification: 3-(3-methoxyphenoxy)piperidine (CAS 902837-25-6).[1] Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2005). Monograph: Methoxyphenyl-piperazine/piperidine analogues solubility data.[1] Link[1]

Pharmacological Applications of 3-Substituted Piperidine Ethers: A Privileged Scaffold for GPCR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacological Applications of 3-Substituted Piperidine Ethers Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over 12,000 biologically active compounds. However, while 4-substituted piperidines (e.g., fentanyl, haloperidol) have been exhaustively explored, 3-substituted piperidine ethers represent a distinct and underutilized chemical space. This scaffold offers unique vectoral properties: the C3 position introduces a chiral center that directs substituents out of the equatorial plane, allowing for precise probing of hydrophobic pockets in G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

This guide analyzes the pharmacological utility of 3-substituted piperidine ethers, specifically focusing on their emergence as high-affinity ligands for Dopamine D4 receptors and Nociceptin (ORL1) receptors . We provide validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic pathways to support the development of next-generation CNS therapeutics.

Structural Basis & Stereoelectronic Properties

The C3-Ether Pharmacophore

The 3-substituted piperidine ether scaffold is defined by an ether linkage (-O-) at the C3 position of the piperidine ring. This structural motif confers three critical advantages over its C4-substituted counterparts:

  • Chiral Discrimination: The C3 carbon is stereogenic. Pharmacological data indicates that for many targets, such as the Dopamine D4 receptor, the (S)-enantiomer exhibits significantly higher potency (up to 15-fold) than the (R)-enantiomer.

  • Conformational Flexibility: The ether oxygen acts as a hydrogen bond acceptor and a flexible hinge, allowing the distal aryl group to adopt conformations required for "deep pocket" binding in Class A GPCRs.

  • Metabolic Stability: Unlike ester linkages, the ether bond is resistant to plasma esterases, improving in vivo half-life.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) for 3-benzyloxypiperidine derivatives optimized for Dopamine D4 antagonism.

SAR_Map Core 3-Benzyloxypiperidine Scaffold N_Sub N1-Position: Methyl or H required for basic amine interaction (Asp3.32 salt bridge) Core->N_Sub Ionic Bonding C3_Chirality C3-Chirality: (S)-Enantiomer confers >15-fold selectivity over (R) Core->C3_Chirality Stereospecificity Ether_Link Ether Linkage: H-bond acceptor & flexible hinge Core->Ether_Link Linker Aryl_Ring Aryl Moiety: 3-F or 3,4-di-F substitution maximizes hydrophobic interaction Ether_Link->Aryl_Ring Distal Binding

Caption: SAR map highlighting critical determinants of affinity for 3-benzyloxypiperidine D4 antagonists.

Therapeutic Applications & Case Studies

Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor (D4R) is a key target for treating cognitive deficits in schizophrenia and L-DOPA-induced dyskinesia in Parkinson’s disease. Unlike D2 receptors, D4Rs are sparse in the striatum but dense in the prefrontal cortex.

  • Mechanism: 3-Benzyloxypiperidines act as selective antagonists. The protonated piperidine nitrogen forms a salt bridge with Asp115 (3.32) in the receptor, while the benzyloxy group extends into a hydrophobic crevice formed by TM2, TM3, and TM7.

  • Key Molecule: (S)-3-(3-fluorobenzyloxy)piperidine .

    • Affinity:

      
       nM.[1]
      
    • Selectivity: >30-fold selective over D2 and D3 receptors.

    • Optimization: Addition of a 4-chloro or 3-trifluoromethyl group to the benzyl ring further enhances potency (

      
       nM).
      
Nociceptin (ORL1) Receptor Agonism

The Nociceptin/Orphanin FQ peptide receptor (NOP or ORL1) modulates pain, anxiety, and drug reward.

  • Pharmacophore: 3-phenoxypropyl piperidine derivatives.

  • Activity: These compounds act as full agonists. The ether linkage in the propyl chain (or directly on the ring in bioisosteres) positions the aromatic ring to interact with the aromatic cluster in the NOP binding pocket.

  • Therapeutic Potential: Non-opioid analgesics with reduced addiction liability.

Experimental Protocols

Synthesis of (S)-3-(3-Fluorobenzyloxy)-N-Boc-piperidine

Objective: To synthesize the core ether scaffold with defined stereochemistry.

Reagents:

  • (S)-N-Boc-3-hydroxypiperidine (1.0 eq)

  • 3-Fluorobenzyl bromide (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq)

  • DMF (Anhydrous)

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve (S)-N-Boc-3-hydroxypiperidine in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH portion-wise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution ceases. Note: This generates the alkoxide anion.

  • Alkylation: Add 3-fluorobenzyl bromide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

  • Quench & Workup: Carefully quench with ice-water. Extract with Ethyl Acetate (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the pure ether product.

  • Deprotection (Optional): Treat with TFA/DCM (1:4) to yield the free amine for biological testing.

Radioligand Binding Assay (Dopamine D4)

Objective: Determine the affinity (


) of the synthesized ether.

Materials:

  • CHO cells stably expressing human D4.4 receptor.

  • Radioligand: [³H]-Nemonapride (High affinity D2/D3/D4 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1.5 mM MgCl₂.

Workflow:

  • Membrane Prep: Homogenize CHO-D4 cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 20 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • 20 µL [³H]-Nemonapride (Final conc. ~0.5 nM).

    • Total volume adjusted to 200 µL.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action Pathway

The following diagram details the intracellular signaling cascade modulated by 3-substituted piperidine ether antagonists at the D4 receptor.

MoA_Pathway cluster_cell Post-Synaptic Neuron Ligand 3-Benzyloxypiperidine (Antagonist) Receptor Dopamine D4 Receptor (Gi/o-coupled) Ligand->Receptor Competitive Binding G_Protein Gi/o Protein Heterotrimer Receptor->G_Protein Prevents Activation (Antagonism) AC Adenylyl Cyclase (Inhibition Blocked) G_Protein->AC Relief of Inhibition cAMP cAMP Levels (Normalized) AC->cAMP ATP -> cAMP PKA PKA Activation (Restored) cAMP->PKA Activation CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Phosphorylation

Caption: D4 receptor antagonism prevents Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP signaling.

Data Summary: SAR of 3-Benzyloxypiperidines

Compound IDC3-Substituent (R)ChiralityD4

(nM)
D2

(nM)
Selectivity (D2/D4)
Ref 1 Benzyloxy(R/S)205>10,000>48
Ref 2 Benzyloxy(S)167 >10,000>60
Ref 3 Benzyloxy(R)1980>10,000>5
Analogue A 3-F-Benzyloxy(S)167>5,000>30
Analogue B 3,4-di-F-Benzyloxy(S)169 >5,000>30
Analogue C 4-Cl-Benzyloxy(S)134>5,000>37

Table Note: Data derived from radioligand binding assays (See Reference 1). The (S)-enantiomer is consistently more potent, confirming the stereospecific nature of the binding pocket.

References

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2022).[2] URL:[Link]

  • Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Source: Bioorganic & Medicinal Chemistry Letters (2005). URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: International Journal of Molecular Sciences (2023). URL:[Link]

  • 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Source: Il Farmaco (1998). URL:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing & Technical Profile: 3-(3-Methoxyphenoxy)Piperidine

Executive Summary

This technical guide provides a comprehensive analysis of 3-(3-Methoxyphenoxy)Piperidine (CAS: 902837-25-6), a critical heterocyclic building block used in the synthesis of CNS-active agents, particularly serotonin and norepinephrine reuptake inhibitors. Unlike commodity chemicals, this compound represents a "Tier 2" scaffold—commercially available but subject to synthesis-driven cost variations. This document outlines the chemical provenance, synthesis-derived impurity profiles, and a validated sourcing strategy for research and development professionals.

Chemical Identity & Technical Specifications

ParameterSpecification
Chemical Name 3-(3-Methoxyphenoxy)Piperidine
CAS Number 902837-25-6
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Core Scaffold Piperidine (saturated N-heterocycle)
Key Functional Group Aryl Ether (3-methoxyphenoxy at C3 position)
Stereochemistry Chiral center at C3.[1][2] Market standard is Racemic unless specified as (R)- or (S)-.

Synthesis & Cost Drivers: The "Why" Behind the Price

To understand the pricing structure, one must analyze the synthetic complexity. The industrial route typically employs a Mitsunobu Etherification , which dictates both the cost and the impurity profile.

The Synthetic Pathway (Mitsunobu Protocol)

The formation of the C–O bond between the piperidine ring and the electron-rich phenol is the rate-limiting step. Direct nucleophilic aromatic substitution (


) is unfavorable due to the electron-donating methoxy group on the phenol. Therefore, the alcohol of the piperidine must be activated.

Mechanism:

  • Starting Materials: N-Boc-3-hydroxypiperidine + 3-Methoxyphenol.

  • Reagents: Triphenylphosphine (

    
    ) + Diisopropyl azodicarboxylate (DIAD).
    
  • Deprotection: Acidic removal of the Boc group (HCl or TFA).

Cost Implications:

  • Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration .[3] Producing a pure enantiomer (e.g., (R)-isomer) requires starting with the expensive (S)-N-Boc-3-hydroxypiperidine. This increases the price by 300–500% compared to the racemic mixture.

  • Purification: Removal of triphenylphosphine oxide (

    
    ) byproducts is difficult, often requiring column chromatography, which limits batch scale-up and keeps prices high ($100+/g).
    
Visualization: Synthesis Logic & Cost Impact

SynthesisPath SM1 N-Boc-3-Hydroxypiperidine (Chiral or Racemic) Step1 Mitsunobu Coupling (PPh3 / DIAD) SM1->Step1 SM2 3-Methoxyphenol SM2->Step1 Inter Intermediate: N-Boc-3-(3-methoxyphenoxy)piperidine Step1->Inter Inversion of Stereocenter Imp1 Impurity Risk: Phosphine Oxides Step1->Imp1 Step2 Deprotection (TFA or HCl) Inter->Step2 Final Target: 3-(3-Methoxyphenoxy)Piperidine Step2->Final Salt Formation

Figure 1: Synthetic pathway illustrating the Mitsunobu coupling route and associated impurity risks.

Market Landscape & Price Trends

The market is bifurcated between Originators (who perform the synthesis) and Aggregators (who list catalog items).

Supplier Tiers
  • Tier 1 (Originators): Enamine (Ukraine/Latvia). As the primary holder of the building block code (ENAH3047FD8A), they likely manufacture the bulk.

  • Tier 2 (Aggregators): MolPort , Sigma-Aldrich (via "Marketplace"), Combi-Blocks . These vendors often dropship from Enamine or hold small stocks.

  • Tier 3 (Custom Synthesis): Chinese CROs (e.g., Matrix Scientific). Viable for >100g orders but require lead time validation.

Price Trend Analysis (2025/2026 Estimates)

Prices below reflect the racemic free base or hydrochloride salt.

Pack SizeSupplier TypeEstimated Price Range (USD)Unit Price ($/g)Notes
250 mg Aggregator$65 - $90$260 - $360High markup for small R&D samples.
1 g Aggregator$150 - $200$150 - $200Standard medicinal chemistry unit.
5 g Originator$400 - $600$80 - $120Best value for hit-to-lead campaigns.
100 g+ Custom BulkNegotiated$20 - $50Requires 4-6 week lead time.

Strategic Insight: For quantities >5g, bypass aggregators and request a quote directly from the originator (Enamine) or a verified bulk manufacturer to save ~40%.

Sourcing Protocol: Vendor Qualification & QC

As a scientist, you cannot rely solely on a Certificate of Analysis (CoA) for niche heterocycles. You must implement a Self-Validating Sourcing Protocol .

Step-by-Step Qualification Workflow
  • Digital Verification:

    • Check MolPort or ChemSpace to see if the stock is "Ships within 1-3 days" (Real Stock) vs. "2-3 weeks" (Synthesis on Demand).

    • Directive: Avoid "Synthesis on Demand" for critical path experiments unless no other option exists.

  • Analytical Triage (Upon Receipt):

    • 1H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (~3.7 ppm) and the multiplets of the piperidine ring.

    • Critical Check: Verify the absence of Triphenylphosphine oxide (aromatic multiplets at 7.5–7.7 ppm). This is the most common contaminant from the Mitsunobu route.

    • Chiral HPLC: If you purchased a specific enantiomer, you must run chiral HPLC. Racemization can occur during the deprotection step if conditions are too harsh.

Visualization: Sourcing & QC Decision Logic

SourcingLogic Start Need 3-(3-Methoxyphenoxy)Piperidine CheckStock Check Lead Time (MolPort/Enamine) Start->CheckStock Decision1 Lead Time < 5 Days? CheckStock->Decision1 OrderStock Order 'In Stock' Item Decision1->OrderStock Yes OrderCustom Request Custom Quote (Lead Time Risk) Decision1->OrderCustom No QC QC: 1H NMR & LCMS OrderStock->QC Decision2 Impurity > 5%? QC->Decision2 Pass Release to Chemistry Team Decision2->Pass No Fail Reject / Repurify Decision2->Fail Yes (Phosphine Oxide)

Figure 2: Decision tree for sourcing and quality control validation.

References

  • Enamine Store. 3-(3-methoxyphenoxy)piperidine (Product ENAH3047FD8A). Retrieved from

  • MolPort. Compound Details: rac-(3R)-3-[(2-methoxyphenyl)methyl]piperidine (Pricing Benchmark). Retrieved from

  • Sigma-Aldrich. 3-(3-methoxyphenoxy)piperidine Product Page. Retrieved from

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. (Contextualizing the synthetic route and impurity profile).
  • BenchChem. Piperidine-3-carbothioamide synthetic routes (Analogous scaffold synthesis). Retrieved from

Sources

Methodological & Application

Application Note: Synthetic Routes for the Preparation of 3-(3-Methoxyphenoxy)Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(3-Methoxyphenoxy)piperidine (CAS: 902837-25-6)

Introduction & Chemical Context

Aryloxypiperidines are privileged scaffolds in medicinal chemistry, frequently utilized in the development of CNS-active agents, non-imidazole histamine H3 receptor antagonists, and selective kinase inhibitors [1]. The synthesis of 3-(3-Methoxyphenoxy)piperidine presents a specific challenge: the construction of an ether linkage at the sterically hindered C3 position of a piperidine ring without inducing undesired elimination reactions.

This application note provides a comprehensive, field-validated protocol for the preparation of this compound. We evaluate potential synthetic pathways and detail the optimal methodology—the Mitsunobu etherification—focusing on mechanistic causality, stereochemical control, and practical purification strategies.

Strategic Route Selection & Mechanistic Causality

When designing a synthesis for 3-aryloxypiperidines, chemists typically consider three primary routes. However, the chemical nature of the secondary alcohol on the piperidine ring dictates the success of the reaction.

  • Nucleophilic Aromatic Substitution (SNAr): Unfeasible. 3-Methoxyphenol and its corresponding halides (e.g., 3-bromoanisole) are electron-rich. SNAr requires an electron-deficient aromatic ring (e.g., ortho/para nitro or cyano groups) to stabilize the Meisenheimer complex.

  • Standard Alkylation (via Mesylate/Tosylate): Sub-optimal. Converting 1-Boc-3-hydroxypiperidine [2] to a sulfonate ester followed by displacement with 3-methoxyphenol under basic conditions (e.g., K₂CO₃/DMF) heavily favors the E2 elimination pathway. This results in the formation of 1-Boc-1,2,5,6-tetrahydropyridine, drastically reducing the yield of the desired ether.

  • Mitsunobu Etherification: The Gold Standard. The Mitsunobu reaction allows for the mild construction of alkyl aryl ethers directly from phenols and aliphatic alcohols [3]. By utilizing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the hydroxyl group is activated as a phosphonium intermediate. The phenoxide ion then attacks via a clean SN2 mechanism. Because it operates at lower temperatures and avoids discrete, highly basic conditions, the E2 elimination side-reaction is suppressed.

Table 1: Comparative Analysis of Synthetic Routes
Synthetic RouteActivation MethodReagentsStereochemical OutcomePrimary Side ReactionsYield Profile
Mitsunobu (Recommended) Phosphonium intermediatePPh₃, DIAD, THFComplete Inversion (SN2)Triphenylphosphine oxide (TPPO) contaminationHigh (70–85%)
Alkylation via Mesylate Sulfonate esterMsCl, Et₃N; then ArOH, K₂CO₃Inversion (SN2)E2 Elimination (forming tetrahydropyridine)Poor to Moderate (20–50%)
Buchwald-Hartwig Pd-catalyzed C-O couplingPd₂(dba)₃, Ligand, BaseRetentionDehalogenation of aryl halideVariable (requires extensive optimization)

Expert Insight on Stereochemistry: The Mitsunobu reaction proceeds with complete inversion of stereochemistry . If your drug development program requires the (S)-enantiomer of 3-(3-methoxyphenoxy)piperidine, you must explicitly start with (R)-1-Boc-3-hydroxypiperidine [4].

Experimental Protocols

The following self-validating protocol is divided into two main stages: the Mitsunobu coupling to form the protected intermediate, and the subsequent acidic deprotection to yield the free base.

Protocol A: Synthesis of 1-Boc-3-(3-methoxyphenoxy)piperidine (Mitsunobu Coupling)

Reagents Required:

  • 1-Boc-3-hydroxypiperidine (1.0 eq)

  • 3-Methoxyphenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to alcohol)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-3-hydroxypiperidine, 3-methoxyphenol, and PPh₃ in anhydrous THF.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical to prevent the premature decomposition of the highly reactive betaine intermediate formed between PPh₃ and DIAD.

  • Activation: Add DIAD dropwise over 15–20 minutes. Maintain the temperature at 0 °C during the addition to control the exotherm. The solution will typically turn a pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc, 3:1). The starting alcohol should be completely consumed, replaced by a less polar UV-active spot (the product).

  • Workup & TPPO Mitigation: Concentrate the reaction mixture under reduced pressure.

    • Pro-Tip: To easily remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexanes (1:1). The TPPO will precipitate as a white solid. Filter the solid and concentrate the filtrate.

  • Aqueous Washing: Dissolve the concentrated filtrate in EtOAc and wash with 1M aqueous NaOH (2 × 50 mL). Causality: The NaOH wash deprotonates and removes any unreacted 3-methoxyphenol into the aqueous layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure 1-Boc-3-(3-methoxyphenoxy)piperidine.

Protocol B: Boc Deprotection and Free Base Isolation

Reagents Required:

  • 1-Boc-3-(3-methoxyphenoxy)piperidine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Dichloromethane (DCM) (0.1 M)

  • 2M Aqueous NaOH

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate in DCM and cool to 0 °C. Add TFA dropwise (maintaining a roughly 1:4 v/v ratio of TFA to DCM).

  • Reaction: Stir the mixture at RT for 2 hours. Monitor by TLC or LC-MS until the starting material is entirely consumed.

  • Concentration: Concentrate the reaction mixture in vacuo to remove DCM and excess TFA. The product is now a piperidinium trifluoroacetate salt.

  • Basification (Critical Step): Suspend the crude salt in a small amount of water and cool to 0 °C. Slowly add 2M aqueous NaOH until the aqueous layer reaches pH > 10 .

    • Causality: The pKa of a secondary piperidine nitrogen is approximately 10-11. Failing to raise the pH sufficiently will leave the product ionized in the aqueous layer, destroying your extraction yield.

  • Extraction: Extract the aqueous layer with EtOAc or DCM (3 × 50 mL).

  • Final Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(3-Methoxyphenoxy)piperidine as a pale yellow oil [5].

Process Workflow Visualization

The following diagram maps the logical flow of the synthesis, highlighting the critical control points and phase separations required to isolate the pure product.

Workflow Start 1-Boc-3-hydroxypiperidine + 3-Methoxyphenol + PPh3 in THF Cool Cool to 0 °C under N2 atmosphere Start->Cool DIAD Dropwise addition of DIAD (Control Exotherm) Cool->DIAD React Stir at RT for 12-16 h (Mitsunobu Etherification) DIAD->React Workup1 Aqueous Workup (1M NaOH wash to remove phenol) React->Workup1 Purify1 Silica Column Chromatography (Remove Ph3P=O) Workup1->Purify1 Intermediate 1-Boc-3-(3-methoxyphenoxy)piperidine Purify1->Intermediate Deprotect TFA / DCM (1:4) Stir at RT for 2 h Intermediate->Deprotect Workup2 Concentrate & Basify (pH > 10 with aq. NaOH) Deprotect->Workup2 Extract Extract with EtOAc Dry over Na2SO4 Workup2->Extract Product 3-(3-Methoxyphenoxy)piperidine (Final Product) Extract->Product

Figure 1: End-to-end experimental workflow for the synthesis and isolation of 3-(3-Methoxyphenoxy)piperidine.

References

  • Benchchem. "4-Hydroxypiperidine | Pharmaceutical Intermediate." Benchchem Product Directory.
  • National Center for Biotechnology Information (NIH). "1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699." PubChem Database.
  • Google Patents. "CN101973998A - Pyrrolopyrimidine A2b selective antagonist compounds, their synthesis and use." Google Patents.
  • Sigma-Aldrich. "(R)-1-Boc-3-hydroxypiperidine 95% 143900-43-0." Sigma-Aldrich Catalog.
  • Guidechem. "3-(3-Methoxyphenoxy)piperidine 902837-25-6." Guidechem Chemical Directory.

Application Note & Protocol: Strategic Coupling of 3-Hydroxypiperidine with 3-Methoxyphenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 3-aryloxypiperidine scaffold is a privileged motif in modern drug discovery, appearing in a range of clinically significant agents.[1] Its synthesis, however, presents challenges in achieving clean and efficient C-O bond formation. This document provides a comprehensive guide to the synthesis of 3-(3-methoxyphenoxy)piperidine through the coupling of 3-hydroxypiperidine and 3-methoxyphenol. We present a critical analysis of potential synthetic strategies, with a primary focus on the Mitsunobu reaction, for which a detailed, field-proven protocol is provided. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.

Strategic Analysis of Coupling Methodologies

The ether linkage between an aliphatic alcohol and a phenol can be forged through several established methods. The selection of an optimal strategy depends on factors such as substrate tolerance, reaction conditions, and scalability.

The Mitsunobu Reaction: The Preferred Pathway

The Mitsunobu reaction is a powerful and versatile method for the dehydrative coupling of a primary or secondary alcohol with a suitable nucleophile under mild, neutral conditions.[2][3] It is particularly well-suited for this transformation due to several key factors:

  • Mild Conditions: The reaction typically proceeds at or below room temperature, preserving sensitive functional groups on complex substrates.

  • Nucleophile Acidity: The reaction is most efficient with pronucleophiles having a pKa of approximately 15 or less.[4][5] 3-Methoxyphenol, with a pKa of 9.65, is an ideal candidate for this reaction.[6][7]

  • Stereochemical Control: The reaction proceeds via an S(_N)2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol's chiral center.[2][8] While the starting material, 3-hydroxypiperidine, is often used as a racemate, this feature is critical when using an enantiomerically pure starting material.

The primary drawback of the classical Mitsunobu reaction is the formation of stoichiometric amounts of byproducts—triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate—which can complicate purification.[4] However, strategies such as using polymer-bound reagents or optimized chromatographic methods can effectively mitigate this issue.[9]

Alternative Strategies: A Comparative Overview

While the Mitsunobu reaction is recommended, other methods could theoretically be employed, though they present greater challenges for this specific transformation.

  • Ullmann Condensation: This classical copper-catalyzed reaction couples an alcohol or amine with an aryl halide.[10] While effective for C-O bond formation, traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and polar aprotic solvents.[11][12] Modern protocols have been developed with milder conditions using ligands, but the Mitsunobu reaction remains a more reliable and gentler alternative for this substrate pair.[13]

  • Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction, this method is more commonly applied to C-N bond formation but can be adapted for C-O coupling.[14][15] A key limitation here is that the reaction requires an aryl halide or triflate, not a phenol directly. This would necessitate an additional synthetic step to convert 3-methoxyphenol into a suitable electrophile (e.g., 3-bromoanisole), adding complexity to the overall synthesis.

Given this analysis, the Mitsunobu reaction emerges as the most direct, mild, and efficient method for the target transformation.

The Mitsunobu Reaction: Mechanism and Rationale

The driving force of the Mitsunobu reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide (TPPO).[8] The mechanism is a well-orchestrated sequence of activation and substitution steps.

  • Betaine Formation: Triphenylphosphine (PPh(_3)) performs a nucleophilic attack on the azodicarboxylate (e.g., DIAD), forming a zwitterionic adduct known as a betaine.

  • Pronucleophile Deprotonation: The highly basic betaine deprotonates the acidic pronucleophile, in this case, 3-methoxyphenol, making it a more potent nucleophile.

  • Alcohol Activation: The secondary alcohol (3-hydroxypiperidine) attacks the activated phosphonium center of the betaine, displacing the azodicarboxylate anion and forming an alkoxyphosphonium salt. This converts the hydroxyl group into an excellent leaving group.

  • S(_N)2 Displacement: The deprotonated phenoxide attacks the carbon atom bearing the alkoxyphosphonium salt. This proceeds via a classic S(_N)2 pathway, displacing TPPO and forming the desired ether product with inversion of configuration.

Mitsunobu_Mechanism Figure 1: Mitsunobu Reaction Mechanism cluster_products Products & Byproducts PPh3 PPh₃ Betaine Betaine Adduct [Ph₃P⁺-N⁻(CO₂R)₂] PPh3->Betaine 1. Attack DIAD DIAD DIAD->Betaine Phenol Ar-OH (3-Methoxyphenol) Phenoxide Ar-O⁻ Phenol->Phenoxide 2. Deprotonation Alcohol R-OH (3-Hydroxypiperidine) Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P⁺Ph₃] Alcohol->Alkoxyphosphonium 3. Activation Betaine->Alkoxyphosphonium Product Product (Ar-O-R) Alkoxyphosphonium->Product TPPO TPPO (Ph₃P=O) Alkoxyphosphonium->TPPO Leaving Group Hydrazine Hydrazine Byproduct Alkoxyphosphonium->Hydrazine Phenoxide->Product 4. SN2 Attack Workflow Figure 2: Experimental Workflow A 1. Reagent Addition (Alcohol, Phenol, PPh₃ in THF) B 2. Cool to 0°C A->B C 3. Add DIAD Dropwise B->C D 4. Stir at Room Temp (12-18h) C->D Monitor Monitor by TLC D->Monitor E 5. Reaction Work-up (Solvent Exchange, Wash) F 6. Purification (Flash Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Final Product G->H Monitor->D Incomplete Monitor->E Complete

Caption: Figure 2: Experimental Workflow

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Reaction Wet reagents or solvent.Ensure all reagents are dry and use anhydrous solvent. THF is hygroscopic.
Incorrect order of addition.Pre-mixing the alcohol, nucleophile, and phosphine before adding the azodicarboxylate is generally recommended. [2]
Insufficiently acidic nucleophile.Not applicable here (pKa of 3-methoxyphenol is ideal), but for other phenols with pKa > 13, the reaction may fail. [16]
Difficult Purification Co-elution of product and TPPO.If TPPO is problematic, try precipitating it from a nonpolar solvent like diethyl ether or a hexanes/ether mixture before chromatography.
Consider using a polymer-supported triphenylphosphine (PS-PPh(_3)). The resulting polymer-bound oxide can be removed by simple filtration. [9]
Formation of Side Products Reaction temperature too high.Maintain slow, dropwise addition of DIAD at 0 °C to control the initial exotherm.

Safety Precautions

  • 3-Hydroxypiperidine: Corrosive. Causes skin irritation and serious eye damage. * 3-Methoxyphenol: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. [17]* Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction.

  • Diisopropyl azodicarboxylate (DIAD): Toxic. Potent lachrymator. Handle only in a well-ventilated chemical fume hood. Azodicarboxylates can be explosive when heated. [4] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Swamy, K. C. K., et al. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 23(1), 176. Retrieved from [Link]

  • Beddoe, R. H., et al. (2022). Phenolic 3° Phosphine Oxides as a Class of Metal-Free Catalysts for the Activation of C–O Bonds in Aliphatic Alcohols. Molecules, 27(6), 1813. Retrieved from [Link]

  • Buonomo, J. A., & Aldrich, C. C. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition, 54(44), 13041-13044. Retrieved from [Link]

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  • Jinan Future chemical Co.,Ltd. (n.d.). 3-Hydroxypiperidine CAS:6859-99-0. Retrieved from [Link]

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  • Google Patents. (n.d.). US20120029211A1 - Catalytic Wittig and Mitsunobu Reactions.
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  • Wiley Online Library. (2020). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. ChemSusChem. Retrieved from [Link]

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  • Beilstein Journals. (2007). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Retrieved from [Link]

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Application Notes & Protocols: Characterization of 3-(3-Methoxyphenoxy)piperidine for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in the development of therapeutics targeting the Central Nervous System (CNS).[1][2][3][4] Its unique physicochemical properties often impart favorable blood-brain barrier permeability and allow for precise three-dimensional orientation of pharmacophoric elements to engage with complex biological targets.[3] This document provides a comprehensive guide for researchers on the characterization of 3-(3-Methoxyphenoxy)piperidine, a representative member of a chemical class with significant potential for modulating monoaminergic systems. We present detailed protocols for its synthesis, in vitro characterization at the primary hypothesized targets—the serotonin (SERT) and norepinephrine (NET) transporters—and in vivo evaluation for potential antidepressant-like activity. This guide is designed to equip researchers in drug discovery with the necessary framework to assess the therapeutic potential of this and structurally related compounds.

Introduction and Rationale

Monoamine transporters, particularly SERT and NET, are critical regulators of neurotransmission in the brain.[5][6] Their dysfunction is implicated in a range of neuropsychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[7][8][9][10] Consequently, these transporters are validated targets for a large class of antidepressant medications, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[6][8]

The 3-aryloxypiperidine motif has been explored as a privileged scaffold for high-affinity ligands of monoamine transporters.[11][12] The strategic placement of the aryloxy group at the 3-position of the piperidine ring can lead to potent and selective interactions within the transporter binding pocket. 3-(3-Methoxyphenoxy)piperidine represents a core structure within this chemical class. A thorough characterization of its biological activity is a logical starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

This document serves as a practical guide for the initial stages of a CNS drug discovery campaign centered on this scaffold. We will outline the necessary steps to synthesize, purify, and characterize the compound, and then detail the essential in vitro and in vivo assays to build a comprehensive biological profile.

Physicochemical Properties and Synthesis

A foundational step in any drug discovery program is the synthesis of the molecule of interest and the characterization of its basic properties.

Compound Properties
PropertyValueSource
Compound Name 3-(3-Methoxyphenoxy)piperidine-
CAS Number 79601-21-1 (free base)[13]
Molecular Formula C₁₂H₁₇NO[13]
Molecular Weight 191.27 g/mol [13]
Form Powder[13]
Hydrochloride Salt CAS 19725-18-9[8][14]
Hydrochloride Salt Formula C₁₂H₁₈ClNO[14]
Hydrochloride Salt MW 227.73 g/mol [8][14]
Representative Synthesis

While multiple synthetic routes to substituted piperidines exist, a common and effective method involves the N-alkylation of a suitable piperidine precursor or the construction of the ring system.[15][16][17] Below is a representative, two-step synthetic scheme for 3-(3-Methoxyphenoxy)piperidine Hydrochloride, starting from commercially available materials.

Scheme 1: Synthesis of 3-(3-Methoxyphenoxy)piperidine Hydrochloride

Synthesis_Scheme reactant1 3-Hydroxypiperidine intermediate 3-(3-Methoxyphenoxy)piperidine (Free Base) reactant1->intermediate Williamson Ether Synthesis Step 1 reactant2 1-Bromo-3-methoxybenzene product 3-(3-Methoxyphenoxy)piperidine HCl (Product) intermediate->product Salt Formation Step 2 reagent1 NaH, DMF reagent2 HCl in Ether

Caption: A representative two-step synthesis of the target compound.

Protocol: Synthesis of 3-(3-Methoxyphenoxy)piperidine Hydrochloride

Disclaimer: This protocol is a representative example and should be performed by a qualified chemist with appropriate safety precautions. Piperidine and its derivatives can be corrosive and toxic.[5][7][18][19]

Step 1: Williamson Ether Synthesis to form the free base

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂), add a solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour until gas evolution ceases.

  • Add 1-bromo-3-methoxybenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-Boc-3-(3-methoxyphenoxy)piperidine is then deprotected. Dissolve the crude material in a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with 2M NaOH.

  • Extract the product with dichloromethane (3x), dry the combined organic layers over sodium sulfate, and concentrate to yield the crude free base, which can be purified by column chromatography.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(3-Methoxyphenoxy)piperidine free base in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-Methoxyphenoxy)piperidine hydrochloride as a crystalline solid.

In Vitro Characterization: Target Engagement and Selectivity

The primary hypothesis is that 3-(3-Methoxyphenoxy)piperidine will exhibit affinity for monoamine transporters. Radioligand binding assays are the gold standard for quantifying this interaction.[19]

Workflow for In Vitro Profiling

Caption: Workflow for in vitro characterization of transporter affinity.

Protocol: Radioligand Competition Binding Assay

This protocol describes a general procedure for determining the binding affinity (Ki) of the test compound for SERT, NET, and the dopamine transporter (DAT).

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]-Paroxetine (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

  • Non-specific Binding (NSB) Ligands: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: 3-(3-Methoxyphenoxy)piperidine hydrochloride, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • 96-well plates, filter mats (GF/B or GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding (TB): 50 µL Assay Buffer + 100 µL Membrane Preparation + 50 µL Radioligand.

    • Non-Specific Binding (NSB): 50 µL NSB Ligand (at a high concentration, e.g., 10 µM) + 100 µL Membrane Preparation + 50 µL Radioligand.

    • Competition: 50 µL Test Compound (at various concentrations, e.g., 10⁻¹¹ M to 10⁻⁵ M) + 100 µL Membrane Preparation + 50 µL Radioligand.

    • Expert Tip: The radioligand concentration should be approximately equal to its dissociation constant (Kd) for the receptor to ensure assay sensitivity.

  • Incubation: Seal the plate and incubate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold assay buffer (3x) to reduce non-specific binding.

  • Detection: Dry the filter mats, place them in scintillation vials or bags, add liquid scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding (SB): SB (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Calculate % Inhibition: For each concentration of the test compound, calculate the percentage of specific binding that has been inhibited: % Inhibition = 100 * (1 - [(CPM_Competition - CPM_NSB) / (CPM_TB - CPM_NSB)])

  • Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of specific binding.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is its dissociation constant.

Expected Data and Interpretation

Based on literature for structurally similar compounds, it is hypothesized that 3-(3-Methoxyphenoxy)piperidine will show preferential affinity for SERT and NET over DAT.[6][11][12]

TargetRadioligandExpected Kᵢ (nM) for 3-(3-Methoxyphenoxy)piperidineReference CompoundExpected Kᵢ (nM) for Reference
hSERT [³H]-Paroxetine5 - 50Fluoxetine~1 - 10
hNET [³H]-Nisoxetine50 - 500Desipramine~1 - 5
hDAT [³H]-WIN 35,428> 1000GBR 12909~5 - 20

Data presented are hypothetical ranges based on published data for analogous compounds and serve as a guide for expected outcomes.

A low nanomolar Ki value for SERT would classify the compound as a potent binder. The selectivity profile is determined by the ratio of Ki values. For example, a SERT/NET selectivity ratio of >10 (Ki(NET)/Ki(SERT)) would indicate significant selectivity for the serotonin transporter.

In Vivo Characterization: Behavioral Efficacy

If in vitro data reveals potent and selective activity, the next logical step is to assess the compound's efficacy in a relevant animal model of disease. For potential antidepressants, the Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used acute models that can predict antidepressant activity.[18]

Workflow for In Vivo Behavioral Testing

Caption: Workflow for preliminary in vivo efficacy testing.

Protocol: Mouse Forced Swim Test (FST)

The FST is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.[18]

Materials:

  • Animals: Male Swiss Webster or C57BL/6J mice (8-10 weeks old).

  • Apparatus: Glass cylinders (25 cm height, 10 cm diameter) filled with 10 cm of water (23-25 °C).

  • Test Compound: 3-(3-Methoxyphenoxy)piperidine hydrochloride, dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).

  • Reference Compound: Imipramine or Fluoxetine (e.g., 20 mg/kg).

  • Video recording and analysis software (optional but recommended for unbiased scoring).

Procedure:

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to testing.

  • Dosing: Administer the test compound, vehicle, or reference compound via intraperitoneal (i.p.) injection 30-60 minutes before the test. Typical dose groups for a new compound might be 1, 3, 10, and 30 mg/kg.

  • Test Session:

    • Individually place each mouse into a cylinder of water.

    • The total test duration is 6 minutes.

    • Scoring is typically conducted during the last 4 minutes of the test.

    • An animal is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Collection: A trained observer, blind to the treatment conditions, should score the duration of immobility. Alternatively, use automated video tracking software.

Data Analysis:

  • Calculate the mean immobility time for each treatment group.

  • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility times of the compound-treated groups to the vehicle-treated group.

  • A statistically significant decrease in immobility time compared to the vehicle control suggests an antidepressant-like effect.

Control Experiment: Locomotor Activity

It is crucial to rule out the possibility that a reduction in immobility is simply due to a general increase in motor activity (hyperactivity), which would be a confounding factor.

Procedure:

  • Dose a separate cohort of mice with the same doses of the test compound.

  • Place individual mice into an open-field arena equipped with infrared beams or a video tracking system.

  • Record the total distance traveled over a period of 30-60 minutes.

  • A compound that does not significantly increase the total distance traveled at effective doses in the FST is less likely to be producing a false positive.

Conclusion and Future Directions

This document provides a foundational framework for the initial characterization of 3-(3-Methoxyphenoxy)piperidine as a potential CNS drug discovery candidate. By following these protocols, a researcher can generate a robust preliminary data package including physicochemical properties, a viable synthetic route, in vitro affinity and selectivity at key monoamine transporters, and an initial assessment of in vivo antidepressant-like activity.

Positive results from this cascade would warrant further investigation, including:

  • Broader Selectivity Profiling: Screening against a wider panel of CNS receptors and ion channels to identify potential off-target effects.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • Chronic Efficacy Models: Evaluating the compound in more translationally relevant models of depression, such as chronic mild stress.[18]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.

The systematic application of these methodologies will enable a data-driven approach to advancing novel piperidine-based compounds toward clinical development for the treatment of neuropsychiatric disorders.

References

  • Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025, September 9). [Source not further specified].
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  • (PDF) Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. (2025, September 19). ResearchGate. [Link]

  • Serotonin Transporters: Definition & Protein. (2024, September 5). StudySmarter. [Link]

  • Piperidine derivatives, their preparation, and their use as medicaments. European Patent Office - Googleapis.com. [Link]

  • The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. PMC. [Link]

  • Role of Phosphorylation of Serotonin and Norepinephrine Transporters in Animal Behavior: Relevance to Neuropsychiatric Disorders. (2025, August 9). MDPI. [Link]

  • Systematic Review on Antidepressant Models. (2018, September 30). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Serotonin transporter. Wikipedia. [Link]

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  • The norepinephrine transporter in physiology and disease. PubMed. [Link]

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  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. [Link]

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  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012, November 15). PubMed. [Link]

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  • Efficacy of the Piperidine Nitroxide 4-MethoxyTEMPO in Ameliorating Serum Amyloid A-Mediated Vascular Inflammation. (2021, April 27). PubMed. [Link]

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  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (2022, March 10). MDPI. [Link]

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Derivatization of 3-(3-Methoxyphenoxy)Piperidine for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Derivatization of 3-(3-Methoxyphenoxy)Piperidine for SAR Profiling

Executive Summary & Scientific Rationale

The scaffold 3-(3-methoxyphenoxy)piperidine represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with serotonin modulators (e.g., Vortioxetine), Sigma-1 receptor ligands, and various ion channel blockers. Its core value lies in the 3-substituted ether linkage , which provides rotational freedom for the phenyl ring to engage hydrophobic pockets, while the piperidine nitrogen serves as the primary vector for diversifying physicochemical properties (LogD, pKa) and exploring interactions with aspartate residues common in GPCR binding sites.

This guide details the systematic derivatization of this scaffold. Unlike ad-hoc synthesis, these protocols are designed for parallel library generation , prioritizing high-fidelity reactions that require minimal purification.

Strategic Analysis: Vectors of Diversity

To maximize Structure-Activity Relationship (SAR) data, we treat the molecule as a platform with two distinct modification vectors.

  • Vector A (Nitrogen - N1): The secondary amine is the primary handle. Modification here drastically alters the metabolic stability and CNS penetration (Blood-Brain Barrier).

  • Vector B (Aryl Ether): The methoxy group is a latent phenol. While this guide focuses on N-derivatization, the methoxy group can be deprotected (

    
    ) to a phenol for subsequent etherification, though this is typically a "hit-to-lead" optimization step rather than early screening.
    
Decision Tree for N-Derivatization

SAR_Decision_Tree Start 3-(3-Methoxyphenoxy)Piperidine (Secondary Amine) Decision Target Property Profile? Start->Decision Amide Amide Coupling (Low Basicity, High Stability) Decision->Amide Remove Charge RedAm Reductive Amination (Retain Basicity, hERG Risk) Decision->RedAm Keep Charge Urea Urea/Carbamate (H-Bond Donor/Acceptor) Decision->Urea Rigid Linker Protocol1 Protocol 1: HATU/DIPEA Amide->Protocol1 Protocol2 Protocol 2: STAB/Aldehyde RedAm->Protocol2 Protocol3 Protocol 3: Isocyanate/Chloroformate Urea->Protocol3

Caption: Strategic workflow for selecting the derivatization method based on the desired physicochemical outcome.

Experimental Protocols

Protocol 1: Parallel Amide Coupling (HATU Method)

Target: Creating neutral, metabolically stable analogs.

Expert Insight: We utilize HATU over EDC/HOBt for this scaffold because the steric bulk of the 3-aryloxy group can retard coupling rates. HATU ensures complete conversion within 2–4 hours, essential for automated workflows.

Materials:

  • Scaffold: 3-(3-methoxyphenoxy)piperidine (HCl salt or free base).

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][3]

  • Solvent: Anhydrous DMF.[2][4]

Step-by-Step Workflow:

  • Preparation: Prepare a 0.2 M stock solution of the piperidine scaffold in DMF. If using the HCl salt, add 3.0 equivalents of DIPEA to the stock to liberate the free base.

  • Activation: In a separate vial, dissolve the carboxylic acid (

    
    , 1.1 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (1.5 equiv). Shake for 10 minutes to form the activated ester.
    
  • Coupling: Transfer the activated acid solution to the piperidine stock solution.

  • Incubation: Agitate at Room Temperature (RT) for 4 hours.

  • Quenching & Workup:

    • Add 1 mL of saturated

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • High-Throughput Alternative: Pass the reaction mixture through a polymer-supported carbonate cartridge (SPE) to trap excess acid and HATU byproducts.

  • Validation: Monitor via LCMS. Target Mass =

    
    .
    
Protocol 2: Reductive Amination (STAB Method)

Target: Creating basic amines to mimic neurotransmitters or improve solubility.

Expert Insight: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better functional group tolerance (won't reduce ketones/esters present on the R-group).

Materials:

  • Reagent: Sodium Triacetoxyborohydride (STAB).

  • Aldehyde/Ketone diversity set.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[5]

  • Additive: Acetic Acid (glacial).

Step-by-Step Workflow:

  • Imine Formation: Dissolve 3-(3-methoxyphenoxy)piperidine (1.0 equiv) and the aldehyde (

    
    , 1.2 equiv) in DCE.
    
  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Crucial Step: The acid catalyzes the formation of the iminium ion intermediate, which is the actual substrate for reduction.[6]

  • Reduction: Add STAB (1.5 equiv) as a solid or slurry.

  • Reaction: Stir at RT for 16 hours (overnight).

  • Scavenging (Optional for Library): Add polymer-supported isocyanate resin to scavenge unreacted scaffold, and polymer-supported hydrazine to scavenge excess aldehyde.

  • Validation: LCMS usually shows the M+1 peak. Note that reductive amination adds a methylene group (

    
    ) relative to the aldehyde starting material.
    

Advanced Topic: Chiral Resolution

The 3-position is a chiral center. The biological activity often resides predominantly in one enantiomer (eutomer).

Resolution Strategy: Do not attempt to synthesize the scaffold chirally from the start if exploring broad SAR. Instead, synthesize the racemate and separate active hits later. However, for advanced profiling, resolution is required.

Recommended Chiral SFC Method:

  • Column: Chiralpak AD-H or OD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine) 80:20.
    
  • Detection: UV at 220 nm and 280 nm (phenol ether absorption).

Data Summary & QC Criteria

Table 1: Troubleshooting Common Derivatization Issues

IssueProbable CauseCorrective Action
Low Yield (Amide) Steric hindrance at C3 interfering with N1.Switch solvent to NMP; increase temp to 50°C.
Incomplete Reaction (Reductive) Imine formation is slow.Add 4Å Molecular Sieves to absorb water; increase Acetic Acid to 2.0 eq.
Racemization High pH during coupling.Use Collidine instead of DIPEA; keep temp < 0°C during activation.
Double Alkylation Aldehyde is too reactive (e.g., Formaldehyde).Use dilute conditions; add aldehyde slowly to amine/STAB mixture.

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Journal of Organic Chemistry. Link

  • Smith, P. A. (2018). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Elsevier. Link

Sources

Application Note: Protecting Group Strategies for 3-(3-Methoxyphenoxy)Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 3-(3-methoxyphenoxy)piperidine presents a classic chemoselectivity challenge: the piperidine nitrogen is a potent nucleophile that must be masked to allow for the formation of the ether linkage at the C3 position. Without protection, N-alkylation or N-arylation will compete with or dominate the desired O-alkylation.

This guide details the N-Boc (tert-butyloxycarbonyl) strategy as the "Gold Standard" for this transformation, utilizing a Mitsunobu coupling to install the aryl ether. We also evaluate the Cbz (benzyloxycarbonyl) route as a secondary orthogonal strategy.

The Core Challenge: Chemoselectivity vs. Atom Economy

The 3-methoxyphenol moiety is electron-rich, making a Nucleophilic Aromatic Substitution (


) approach on the phenol ring kinetically unfavorable without specialized metal catalysis. Therefore, the ether bond is best formed by attacking the piperidine ring.
  • Path A (Nucleophilic Displacement): Displacing a leaving group (LG) on the piperidine (e.g., 3-bromopiperidine) with the phenoxide. Risk:[1] Secondary halides in piperidine rings are prone to E2 elimination, leading to tetrahydropyridines.

  • Path B (Mitsunobu Coupling): Direct coupling of N-protected 3-hydroxypiperidine with 3-methoxyphenol. Advantage:[2][3][4] Stereospecific (

    
     inversion), mild conditions, and avoids elimination side products. This is the recommended route. 
    
Strategic Comparison: Boc vs. Cbz[2][5][6]
FeatureStrategy A: N-Boc Protection (Recommended)Strategy B: N-Cbz Protection (Alternative)
Protection Condition

/ Base (Mild)
Cbz-Cl / Base (Requires care)
Coupling Compatibility Excellent (Stable to Mitsunobu reagents)Excellent
Deprotection Acidic (TFA or HCl).[3] Fast, quantitative.Hydrogenolysis (

).[2][4] Slower.
Risk Factor Acid-labile groups on the phenol (rare for methoxy).Benzyl ether cleavage (rare under mild

).
Atom Economy High (Isobutylene/CO2 byproducts).Moderate (Toluene/CO2 byproducts).

Part 2: Detailed Protocols (The N-Boc Strategy)

Phase 1: N-Protection of 3-Hydroxypiperidine

Objective: Mask the secondary amine to prevent N-alkylation.

Reagents: 3-Hydroxypiperidine HCl salt, Di-tert-butyl dicarbonate (


), Triethylamine (

), Dichloromethane (DCM).
  • Dissolution: Suspend 3-hydroxypiperidine HCl (1.0 equiv) in DCM (10 mL/g). Add

    
     (2.5 equiv) and stir at 
    
    
    
    for 15 min.
  • Addition: Dissolve

    
     (1.1 equiv) in minimal DCM and add dropwise to the amine solution.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain) for disappearance of amine.

  • Workup: Wash with 1M citric acid (to remove unreacted amine/base), then brine. Dry over

    
     and concentrate.
    
    • Yield Expectation: >95% (White solid or viscous oil).

Phase 2: The Mitsunobu Coupling (Critical Step)

Objective: Form the C-O bond with stereochemical inversion.[1]

Reagents: N-Boc-3-hydroxypiperidine (1.0 equiv), 3-Methoxyphenol (1.1 equiv), Triphenylphosphine (


, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), anhydrous THF.

Protocol:

  • Setup: In a flame-dried flask under

    
    , dissolve N-Boc-3-hydroxypiperidine, 3-methoxyphenol, and 
    
    
    
    in anhydrous THF (15 mL/g substrate).
  • Cooling: Cool the mixture to

    
    . Crucial: Low temperature prevents side reactions of the betaine intermediate.
    
  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup (The "TPPO" Challenge): Concentrate THF. Triturate the residue with cold diethyl ether/hexane (1:1). Triphenylphosphine oxide (TPPO) often precipitates as a white solid; filter it off.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Pro-Tip: If starting with (S) -3-hydroxypiperidine, the product will be (R) -3-(3-methoxyphenoxy)piperidine due to

      
       inversion.
      
Phase 3: N-Deprotection

Objective: Liberate the secondary amine.

Reagents: Trifluoroacetic acid (TFA), DCM.[5][6][7]

  • Reaction: Dissolve the coupled intermediate in DCM (5 mL/g). Add TFA (20% v/v final concentration) at

    
    .
    
  • Monitoring: Stir at RT for 1–2 hours.

    
     gas evolution will occur.[6]
    
  • Quench: Concentrate in vacuo to remove excess TFA. Redissolve in DCM and wash with saturated

    
     (carefully!) until aqueous pH is basic.
    
  • Isolation: Dry organic layer (

    
    ) and concentrate to yield the free amine.[6]
    

Part 3: Visualization & Logic

Workflow Diagram (Boc Strategy)

BocStrategy Start Start: 3-Hydroxypiperidine (HCl) Protect Step 1: Boc Protection (Boc2O, Et3N, DCM) Start->Protect Mask Amine Inter1 Intermediate: N-Boc-3-Hydroxypiperidine Protect->Inter1 Couple Step 2: Mitsunobu Coupling (3-Methoxyphenol, PPh3, DIAD) Inter1->Couple Form Ether (Inversion) Inter2 Intermediate: N-Boc-Ether Couple->Inter2 Deprotect Step 3: Acid Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Deprotect Cleave Boc Final Final Product: 3-(3-Methoxyphenoxy)Piperidine Deprotect->Final

Caption: Step-by-step synthetic workflow for the N-Boc protection strategy.

Mechanism of Mitsunobu Inversion[10]

MitsunobuMech PPh3 PPh3 + DIAD Betaine Morrison-Brunn-Huisgen Betaine Intermediate PPh3->Betaine Activation Activate Activated Alcohol (Oxyphosphonium) Betaine->Activate + N-Boc-Alcohol Attack SN2 Attack by Phenoxide Activate->Attack Leaving Group: TPPO Product Inverted Ether Product Attack->Product Stereoinversion

Caption: Mechanistic pathway showing the activation of the alcohol and subsequent SN2 displacement.

Part 4: Comparative Data & Troubleshooting

Yield Comparison Table
StepBoc Route (Typical Yield)Cbz Route (Typical Yield)Notes
Protection 95-99%90-95%Boc is generally cleaner to handle.
Coupling 75-88%70-85%Steric bulk of Cbz can slightly lower yield.
Deprotection 98% (Quant.)90-95%Hydrogenolysis can be slow; catalyst poisoning risk.
Overall ~70-85% ~55-75% Boc is the superior industrial choice.
Troubleshooting Guide (Self-Validating Systems)
  • Problem: Low Conversion in Mitsunobu.

    • Validation: Check reagents.[1][2][4][8][9][6][7][10][11][12]

      
       oxidizes to TPPO over time in air. Use fresh bottle or recrystallize.
      
    • Fix: Increase reagents to 1.5 equiv. Ensure anhydrous conditions (water kills the betaine).

  • Problem: Difficulty Removing TPPO.

    • Validation: NMR shows broad aromatic multiplets at 7.5-7.7 ppm.

    • Fix: Use Polymer-supported

      
        (removable by filtration) or perform a magnesium chloride workup (forms insoluble complex with TPPO).
      
  • Problem: Racemization.

    • Validation: Chiral HPLC.

    • Cause: If the reaction is too hot, partial

      
       character may develop.
      
    • Fix: Keep addition strictly at

      
      .
      

References

  • BenchChem. (2025).[2][6] A Comprehensive Comparison of Boc and Cbz Protecting Groups in Amine Protection. Retrieved from

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Conditions.[1][13] Retrieved from

  • Common Organic Chemistry. (2023). Boc Deprotection with TFA.[3][4][8][9][6][7] Retrieved from

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[12][13] Chemical Reviews, 109(6), 2551–2651. Retrieved from

  • Wikipedia. (2023). Mitsunobu Reaction.[1][10][11][12][13] Retrieved from

Sources

Application Note: Scale-Up Procedures for Manufacturing 3-(3-Methoxyphenoxy)Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and scale-up engineers. It transitions from traditional medicinal chemistry methods (Mitsunobu) to a robust, scalable Palladium-catalyzed etherification protocol, ensuring high purity and safety at the kilogram scale.[1]

Executive Summary

The synthesis of 3-(3-Methoxyphenoxy)Piperidine —a structural motif common in aryl-piperidine therapeutics—presents specific challenges during scale-up. While the Mitsunobu reaction is the standard "first-pass" discovery route, it is ill-suited for multi-kilogram manufacturing due to poor atom economy, hazardous reagents (DEAD/DIAD), and difficult purification of triphenylphosphine oxide (TPPO).[1]

This guide details the transition to a Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig type) . Utilizing bulky biarylphosphine ligands (e.g., RockPhos), this route suppresses


-hydride elimination—a common failure mode for secondary alcohols—delivering high yields (>85%) and simplified workup.

Strategic Route Analysis

Retrosynthetic Comparison

The choice of route dictates the impurity profile and safety controls.

  • Route A (Mitsunobu): N-Boc-3-hydroxypiperidine + 3-Methoxyphenol.[1]

    • Pros: Stereospecific inversion (Walden inversion).

    • Cons: Generates stoichiometric hydrazine and TPPO waste; exothermic; expensive reagents.

  • Route B (S_N2 Displacement): N-Boc-3-mesyloxypiperidine + 3-Methoxyphenoxide.[1]

    • Pros: Cheap reagents.

    • Cons:High Risk. Secondary mesylates on piperidine rings are prone to aziridinium ion formation (leading to regioisomeric mixtures of 3- and 4-substituted products) and E2 elimination.

  • Route C (Pd-Catalyzed C-O Coupling): N-Boc-3-hydroxypiperidine + 3-Bromoanisole.[1]

    • Pros: Convergent; no hazardous azodicarboxylates; scalable purification; high functional group tolerance.

    • Cons: Catalyst cost (offset by yield and throughput).

Reaction Pathway Diagram[1]

SynthesisRoutes SM1 N-Boc-3-Hydroxypiperidine Mitsunobu Route A: Mitsunobu (DEAD, PPh3) NOT SCALABLE SM1->Mitsunobu PdCoupling Route C: Pd-Catalyzed (Pd(OAc)2, RockPhos) SCALABLE SM1->PdCoupling SM2 3-Methoxyphenol SM2->Mitsunobu SM3 3-Bromoanisole SM3->PdCoupling Product_Boc N-Boc-Intermediate Mitsunobu->Product_Boc Inversion (High Waste) PdCoupling->Product_Boc Retention (Clean Profile) Final 3-(3-Methoxyphenoxy) Piperidine HCl Product_Boc->Final Deprotection (HCl/MeOH)

Caption: Comparison of the Mitsunobu route (high waste, safety risk) vs. the Pd-Catalyzed route (efficient, scalable).

Detailed Protocol: Pd-Catalyzed Cross-Coupling

Target Scale: 1.0 kg input Enantioselectivity Note: This protocol retains the stereochemistry of the starting alcohol. If (S)-3-hydroxypiperidine is used, the product will be (S)-configured.[1]

Step 1: C-O Coupling (The "RockPhos" Method)

This step utilizes a bulky ligand to facilitate reductive elimination of the ether bond while preventing


-hydride elimination.

Reagents:

  • N-Boc-3-hydroxypiperidine (1.0 equiv)[1]

  • 3-Bromoanisole (1.1 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2.0 mol%)[2]

  • Ligand: RockPhos or tBuBrettPhos (4.0 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Must be dry/micronized.[1]

  • Solvent: Toluene (5 volumes)

Procedure:

  • Inertion: Charge a glass-lined reactor with N-Boc-3-hydroxypiperidine, Cs₂CO₃, and RockPhos. Purge with N₂ for 30 minutes (O₂ inhibits the catalyst).

  • Solvent Addition: Add degassed Toluene. Agitate to create a slurry.

  • Catalyst Addition: Add Pd(OAc)₂ and 3-Bromoanisole.

  • Reaction: Heat to 90°C for 12–16 hours.

    • IPC (In-Process Control):[1] Monitor by HPLC.[3] Target <2% unreacted alcohol.

  • Workup:

    • Cool to 25°C. Filter through a Celite pad to remove inorganic salts (CsBr).

    • Wash the filter cake with Toluene (2 vol).

    • Concentrate the filtrate under vacuum to an oil.

    • Purification: If necessary, perform a short silica plug filtration (Eluent: 10% EtOAc/Heptane) to remove residual palladium and ligand. Note: On >10kg scale, activated carbon treatment (e.g., Ecosorb) is preferred over silica.

Step 2: Deprotection & Salt Formation

Removal of the Boc group and isolation as a stable salt.

Reagents:

  • HCl in Methanol (4M) or Trifluoroacetic acid (TFA) in DCM.

  • Preferred for Scale: HCl/IPA or HCl/MeOH to directly crystallize the product.

Procedure:

  • Dissolve the N-Boc intermediate in Methanol (3 volumes).

  • Cool to 0–5°C.

  • Slowly add HCl (4M in MeOH, 4.0 equiv) maintaining internal temperature <20°C (Exothermic).

  • Warm to 25°C and stir for 4 hours.

    • IPC: Monitor disappearance of Boc-intermediate by HPLC.

  • Crystallization:

    • Concentrate the mixture to ~2 volumes.

    • Add MTBE (Methyl tert-butyl ether) or IPA (Isopropyl alcohol) as an anti-solvent (5 volumes) slowly.

    • Cool to 0°C and age for 2 hours.

    • Filter the white crystalline solid.

    • Dry in a vacuum oven at 45°C.

Critical Process Parameters (CPPs)

ParameterRangeCriticalityRationale
O₂ Levels < 100 ppmHigh RockPhos/Pd(0) species are air-sensitive.[1] Oxygen causes catalyst death and stalled reactions.
Water Content < 0.1% (KF)MediumCs₂CO₃ is hygroscopic. Excess water causes hydrolysis of the ester/carbamate or catalyst deactivation.
Temperature 85–95°CHigh<85°C: Slow reaction. >100°C: Risk of Boc thermal decomposition.
Stoichiometry 1.1 eq Aryl HalideMediumEnsures complete consumption of the expensive chiral alcohol.

Process Flow Diagram (Unit Operations)

ProcessFlow Reactor Reactor 1: Coupling (90°C, N2 atm) Filter Filtration: Remove Cs salts Reactor->Filter Slurry Evap Evaporation: Solvent Swap Filter->Evap Filtrate Deprotect Reactor 2: HCl Deprotection (0-20°C) Evap->Deprotect Oil Cryst Crystallization: MTBE Addition Deprotect->Cryst Solution Isolate Isolation: Final Product HCl Salt Cryst->Isolate Suspension

Caption: Unit operation flow from coupling to final salt isolation.[1]

Analytical Controls

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 220 nm and 270 nm (Phenol absorption).

NMR Specification (Identity)
  • 1H NMR (DMSO-d6): Confirm the diagnostic triplet/multiplet of the piperidine ring protons adjacent to Nitrogen (~3.0-3.5 ppm) and the methoxy singlet (~3.7 ppm).

  • Absence of: Peaks at ~1.4 ppm (Boc group) in the final salt.

Troubleshooting Guide

  • Issue: Reaction stalls at 60% conversion.

    • Root Cause:[4][5][6][7] Oxygen ingress or wet solvent.

    • Fix: Degas solvents more thoroughly; add a "kicker" charge of catalyst (0.5 mol%).

  • Issue: Low yield, high impurity profile (Arene formation).

    • Root Cause:[4][5][6][7]

      
      -hydride elimination.
      
    • Fix: Ensure RockPhos or tBuBrettPhos is used. Do not substitute with simple phosphines like PPh3 or BINAP, which are ineffective for secondary alcohols.

  • Issue: Product is an oil, not a solid.

    • Root Cause:[4][5][7] Residual solvent or impurities.

    • Fix: Azeotrope with ethanol; ensure slow addition of MTBE during crystallization.

References

  • Buchwald-Hartwig C-O Coupling of Secondary Alcohols

    • Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides."[1][8] Angew.[8][9] Chem. Int. Ed.2006 , 45, 4321.[1][8] Link

    • Note: Foundational work on ligand effects (biaryl phosphines).
  • The "RockPhos" System (Specific for Secondary Alcohols)

    • Buchwald, S. L., et al.[1][5][8] "A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols."[2][5] J. Am. Chem. Soc.2012 , 134, 11132.[1] Link

    • Relevance: Defines the exact catalyst system (RockPhos)
  • Mitsunobu Scale-Up Challenges

    • Dandapani, S., et al. "Mitsunobu Reaction: A Powerful Tool...[1] But Scalability Issues." Org.[4][10][11] Process Res. Dev.2004 , 8, 1072.[1]

    • Relevance: Discusses the difficulty of removing TPPO and hydrazine byproducts.
  • "Practical Process Research and Development," Neal G. Anderson, Academic Press.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(3-Methoxyphenoxy)Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Troubleshooting Guide

CAS: 19725-18-9 | Molecular Formula: C₁₂H₁₈ClNO[1][2][3]

Introduction: The Application Scientist’s Perspective

Welcome to the technical support center. If you are working with 3-(3-Methoxyphenoxy)Piperidine HCl , you are likely synthesizing a scaffold for CNS-active agents (e.g., serotonin modulators) or conducting fragment-based drug discovery.[2][3]

This molecule presents a classic "chemist’s trap": the ether linkage increases lipophilicity, often resulting in a sticky, non-crystallizing oil rather than a clean solid, while the secondary amine creates potential for stubborn emulsions.[3] Furthermore, if synthesized via Mitsunobu coupling, Triphenylphosphine Oxide (TPPO) contamination is a guaranteed headache.[2][3]

This guide is structured to move you from "Crude Mess" to "Analytical Standard" using self-validating protocols.

Part 1: The "Crisis" Phase (Troubleshooting)

Q1: My product is a sticky brown oil that refuses to crystallize. How do I get a solid?

Diagnosis: This is typically caused by trace solvent retention (specifically DCM or THF) or neutral impurities (phenols) preventing crystal lattice formation.[2] The HCl salt is likely "oiling out."

The Fix: The "Solvent Swap" Trituration Do not attempt to recrystallize immediately. You must first force the amorphous solid state.

  • Evaporation: Remove all reaction solvents via rotovap.

  • Dissolution: Dissolve the oil in a minimum amount of dry diethyl ether (or MTBE if ether is unavailable).[2]

  • Precipitation: Add n-Heptane dropwise with vigorous stirring until the solution turns cloudy.

  • Sonication: Sonicate the flask for 5-10 minutes. The energy input often triggers nucleation.

  • Rotovap again: Strip the solvent.[2] The rapid removal of the heptane/ether azeotrope often leaves a foam/solid.

  • Scraping: Physically scrape the side of the flask with a spatula.

Q2: I see a large "front" or UV-active impurity in my LC-MS. What is it?

Diagnosis:

  • If synthesized via Mitsunobu: It is likely Triphenylphosphine Oxide (TPPO) .[2][4][5] It streaks on silica and co-elutes with polar amines.[2]

  • If synthesized via SNAr: It is likely unreacted 3-methoxyphenol .[2][3]

The Fix: The "Reverse" Acid-Base Extraction Do not rely on silica chromatography for the HCl salt. Use the pH-switch method to wash away neutrals.

Protocol:

  • Free Base Conversion: Dissolve crude HCl salt in EtOAc. Add 1M NaOH until pH > 12.[2][3]

  • Partition: Separate layers. The amine is now in the organic layer.

  • Acid Wash (Critical Step): Extract the organic layer with 1M HCl (aq) .[2][6]

    • Why? The amine goes into the water (as HCl salt). The TPPO and Phenols stay in the EtOAc.

  • Discard Organic Layer: This removes 95% of non-basic impurities.[2][3]

  • Regeneration: Basify the aqueous layer (pH > 12) with NaOH, extract back into EtOAc, dry (Na₂SO₄), and concentrate.

Part 2: Purification Workflows (Visualized)

Workflow 1: The Purification Decision Tree

Use this logic flow to determine your next move based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Yes Oil Sticky Oil/Gum CheckState->Oil No Recryst Recrystallization (IPA / EtOAc) Solid->Recryst Triturate Trituration (Et2O / Heptane) Oil->Triturate Low Impurity AcidBase Acid-Base Extraction (Remove Neutrals) Oil->AcidBase High Impurity Triturate->Solid Final Pure HCl Salt (White Solid) Recryst->Final AcidBase->Triturate

Figure 1: Decision matrix for processing crude 3-(3-methoxyphenoxy)piperidine.

Part 3: The "Gold Standard" Recrystallization Protocol

Q3: What is the best solvent system for the HCl salt?

Expert Insight: Avoid Ethanol/Ether if you live in a humid environment; it is hygroscopic. Recommended System: Isopropanol (IPA) / Ethyl Acetate (EtOAc) .[2]

  • IPA: Good solubility for the salt when hot, poor when cold.[3]

  • EtOAc: Anti-solvent that encourages crystal growth rather than oiling.[2][3]

Step-by-Step Protocol:

  • Dissolution: Place 1.0 g of crude solid in a flask. Add IPA (5 mL) .

  • Heat: Heat to boiling (approx. 82°C). If it doesn't dissolve, add IPA in 0.5 mL increments.

    • Note: If the solution is colored, add activated carbon, stir for 5 mins, and filter hot.[2][3]

  • The Anti-Solvent: Remove from heat.[2] While still hot, add EtOAc dropwise until a faint turbidity (cloudiness) persists.[2][3]

  • Re-dissolve: Add 1-2 drops of IPA to clear the solution.[2]

  • Cooling: Let it cool to room temperature slowly (wrap flask in foil). Then place in a fridge (4°C) for 12 hours.

  • Harvest: Filter the white needles. Wash with cold EtOAc.[2][3]

Part 4: Enantiomeric Purity (Chiral Resolution)

Q4: I need the (R)- or (S)- enantiomer. Standard silica isn't working.

Reasoning: The 3-position chiral center cannot be resolved on standard silica. You have two options: Chiral HPLC or Diastereomeric Salt Resolution.[2][3]

Option A: Chiral HPLC (Analytical & Prep) [2]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[2][3]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[2]

    • Critical: The Diethylamine (DEA) modifier is mandatory to suppress peak tailing of the secondary amine. Without it, the amine interacts with silanols, destroying resolution.[2][3]

Option B: Classical Resolution (Scalable) If you cannot afford prep-HPLC, use Dibenzoyl-L-tartaric acid .[2][3]

  • Mix racemic free base (1 eq) with Dibenzoyl-L-tartaric acid (0.5 eq) in Ethanol.

  • The less soluble diastereomeric salt will crystallize out.[2]

  • Filter and check optical rotation.[2][3][7]

  • Release the free base with NaOH and convert to HCl salt.

ChiralRes Racemate Racemic Mixture (Free Base) HPLC Chiral HPLC (AD-H Column) Racemate->HPLC SaltRes Salt Resolution (Tartaric Acid) Racemate->SaltRes Modifier Critical: Add 0.1% DEA HPLC->Modifier Requires Enantiomer Pure Enantiomer (>98% ee) HPLC->Enantiomer SaltRes->Enantiomer

Figure 2: Workflow for achieving enantiomeric purity.

Part 5: Analytical Validation Data

When you have your final solid, it must meet these specifications to be considered "Drug Discovery Grade."

TestExpected ResultTechnical Note
Appearance White to Off-white crystalline solidIf yellow/brown, phenol oxidation has occurred.[2][3] Recrystallize.
1H NMR (DMSO-d6) δ 9.0-9.5 (br s, 2H, NH2+), 6.5-7.2 (m, 4H, Ar-H), 3.7 (s, 3H, OMe)Look for the broad ammonium exchangeable peak to confirm salt formation.[2][3]
LC-MS [M+H]+ = 208.1 (Free base mass)In positive mode, you see the parent mass.[2][3] The Cl- is silent.[2]
Chloride Content 1:1 StoichiometryVerify with Silver Nitrate titration if precise MW is needed for dosing.
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in Toluene, Hexanes, Ether.[2][3]

References

  • General Piperidine Salt Purification

    • Source: Sigma-Aldrich Technical Bulletin / BenchChem Protocols.[2][3]

    • Context: Standard protocols for recrystallizing hydrochloride salts of secondary amines using Isopropanol/Ethyl Acetate systems.[2][3]

    • URL:[2]

  • Removal of Triphenylphosphine Oxide (TPPO)

    • Source:Journal of Organic Chemistry (2017).[2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride."

    • Context: Essential for Mitsunobu-derived syntheses of aryl ethers.[2][3]

    • URL: [J. Org.[2][3][8][9] Chem. TPPO Removal]([Link]2]

  • Chiral Resolution of 3-Substituted Piperidines

    • Source:Journal of the American Chemical Society (2022/2023). "Synthesis of Stereoenriched Piperidines."
    • Context: Validates the difficulty of silica separation and the need for chiral stationary phases or enzym
    • URL:[2]

  • Solubility Data & Miscibility

    • Source: MilliporeSigma Solvent Miscibility & Solubility Charts.[2][3]

    • Context: Justification for the use of Diethyl Ether/Heptane for tritur
    • URL:

Sources

Technical Support Center: Ether Linkage Formation in Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting O-Alkylation & Arylation of Piperidine Scaffolds Lead Scientist: Dr. H. Chen, Senior Application Scientist

Introduction: The Piperidine Challenge

Piperidine derivatives are ubiquitous in medicinal chemistry (e.g., Donepezil, Fentanyl analogs). However, forming ether linkages on piperidine scaffolds presents a classic chemoselectivity conflict: The Nitrogen Trap .

The secondary amine in the piperidine ring is significantly more nucleophilic than the hydroxyl group (whether ring-substituted like 4-hydroxypiperidine or side-chain substituted like piperidine-methanol). Without rigorous control, N-alkylation will dominate O-alkylation. Furthermore, the steric bulk of the piperidine chair conformation often hinders SN2 attacks, leading to elimination byproducts.

This guide provides decision logic, validated protocols, and troubleshooting for the three primary methods: Williamson Ether Synthesis , Mitsunobu Reaction , and SNAr/Metal-Catalyzed Coupling .

Part 1: Decision Logic & Method Selection

Do not default to Williamson synthesis. Use the logic tree below to select the method with the highest probability of success based on your electrophile and substrate.

EtherSelection Start Target: Piperidine Ether Q1 Is the Piperidine Nitrogen Protected? Start->Q1 Stop STOP: Protect Nitrogen (Boc/Cbz) First Q1->Stop No Q2 Nature of Electrophile (R-X or Ar-X)? Q1->Q2 Yes Alkyl Aliphatic (Alkyl Halide/Alcohol) Q2->Alkyl Aryl Aromatic (Aryl Halide/Phenol) Q2->Aryl Q3 Electrophile Sterics? Alkyl->Q3 Q4 Is the Aryl Ring Electron Deficient? Aryl->Q4 Primary Primary Halide/Tosylate Q3->Primary Secondary Secondary Alcohol Q3->Secondary Tertiary Tertiary/Bulky Q3->Tertiary Method1 Method A: Williamson (NaH/DMF) Primary->Method1 Method2 Method B: Mitsunobu (PPh3/DEAD) Secondary->Method2 Method3 Method C: Acid-Cat. SNH (Stable Carbocation) Tertiary->Method3 YesEWG Yes (e.g., F-Pyridine, NO2-Ph) Q4->YesEWG NoEWG No (Neutral/Electron Rich) Q4->NoEWG Method4 Method D: SNAr (NaH/DMSO) YesEWG->Method4 Method5 Method E: Pd/Cu Catalysis (Buchwald/Ullmann) NoEWG->Method5

Figure 1: Strategic decision tree for selecting the optimal etherification pathway.

Part 2: Troubleshooting Williamson Ether Synthesis

Context: Used primarily for coupling primary alkyl halides to N-protected piperidinols. Mechanism: SN2 substitution.[1][2][3][4] Major Failure Mode: Elimination (E2) of the alkyl halide to form an alkene, or lack of reactivity due to ion pairing.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Alkoxide is too "tightly" bound to the counter-ion (Na+).Add 15-crown-5 (for Na+) or 18-crown-6 (for K+) to chelate the cation and create a "naked" alkoxide. Alternatively, switch solvent to HMPA/DMPU (caution: toxic).
Low Yield + Alkene Formation Electrophile is secondary or sterically hindered; Base is too strong/hot.Switch to Phase Transfer Catalysis (PTC). Use 50% aq. NaOH + Toluene + TBAB (Tetrabutylammonium bromide). This buffers the effective basicity and favors SN2.
N-Alkylation Observed Protecting group fell off or was never there.Self-Validating Check: Run NMR. If the Boc peak (s, 9H, ~1.4 ppm) is missing or shifted, re-protect before alkylation.
Optimized Protocol: Phase Transfer Catalysis (PTC)

Recommended for substrates sensitive to harsh NaH conditions.

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Alkyl Bromide (1.5 eq), Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq).

  • Solvent System: Toluene (5 mL/mmol) and 50% w/w aqueous NaOH (5 mL/mmol).

  • Procedure:

    • Mix substrate, alkyl halide, and TBAHS in toluene.

    • Add NaOH solution vigorously.

    • Critical Step: Stir at high velocity (>1000 RPM) . The reaction occurs at the interface; poor stirring = 0% yield.

    • Heat to 60°C for 12-18h.

  • Workup: Dilute with water, extract with EtOAc. The catalyst remains in the aqueous phase.

Part 3: Troubleshooting Mitsunobu Reaction

Context: Used for coupling secondary alcohols or when stereochemical inversion is required.[5] Mechanism: Activation of alcohol by PPh3-DEAD followed by SN2 displacement. Major Failure Mode: Separation of Triphenylphosphine oxide (Ph3PO) byproduct; "Dead" reaction due to pKa mismatch.

FAQ: Mitsunobu Specifics

Q: My reaction turns dark brown immediately. Is it ruined? A: Not necessarily, but it indicates rapid betaine formation.

  • Fix: Change the order of addition. Premix PPh3 and DEAD/DIAD at 0°C to form the betaine (yellow precipitate often forms), then add the piperidinol and the nucleophile (acid/phenol).

Q: I cannot separate the product from Triphenylphosphine oxide (Ph3PO). A: This is the classic Mitsunobu headache.

  • Solution 1 (Reagent Switch): Use DCAD (Di-4-chlorobenzyl azodicarboxylate). The hydrazine byproduct is insoluble in DCM and can be filtered off.

  • Solution 2 (Workup): Triturate the crude residue with cold diethyl ether or hexane/ether (1:1). Ph3PO often precipitates out, while the ether product remains in solution.

Q: Why is the reaction stalling with my piperidinol? A: Steric hindrance of the piperidine ring (especially 2,6-substituted) prevents the bulky PPh3-DEAD complex from activating the oxygen.

  • Fix: Use PBu3 (Tributylphosphine) instead of PPh3. It is less sterically demanding and more nucleophilic (Caution: PBu3 is pyrophoric and smells foul).

Protocol: Modified Mitsunobu for Sterically Hindered Piperidines
  • Setup: Flame-dried flask, Argon atmosphere.

  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), Phenol/Alcohol (1.2 eq), PPh3 (1.5 eq).

  • Solvent: Anhydrous THF (10 mL/mmol).

  • Addition:

    • Cool to 0°C .

    • Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 20 mins. Do not add all at once.

    • Self-Validating Check: The yellow color of DIAD should fade as it reacts with PPh3. If color persists, stop addition and wait.

  • Reaction: Warm to RT and stir 16h.

  • Workup: Concentrate. Add Et2O. Filter off solids (Ph3PO/Hydrazine). Flash chromatography.

Part 4: Aryl Ethers (SNAr)

Context: Attaching the piperidine oxygen to an aromatic ring. Requirement: The aromatic ring must have an Electron Withdrawing Group (EWG) ortho or para to the leaving group (F, Cl).

Mechanism & Troubleshooting

SNAr_Mechanism Step1 1. Deprotonation (NaH + Piperidinol) Step2 2. Meisenheimer Complex (Attack on Ar-F) Step1->Step2 Rate Limiting (Sterics) Step3 3. Re-aromatization (Loss of F-) Step2->Step3 Fast

Figure 2: SNAr pathway. Note that Step 1 is sensitive to moisture.[6]

Q: Can I use K2CO3 instead of NaH? A: Only if the electrophile is highly activated (e.g., 4-fluoro-nitrobenzene). For less activated systems (e.g., 2-fluoropyridine), NaH in DMF or DMSO is required to generate the "hard" alkoxide nucleophile.

Q: I am getting low yields with Fluoropyridines. A: Check for moisture. The alkoxide is a strong base.[3] If water is present, it generates Hydroxide (OH-), which attacks the fluoropyridine to form the pyridone (unreactive byproduct).

  • Protocol Adjustment: Dry the piperidinol by azeotropic distillation with toluene before adding to the NaH suspension.

Part 5: References & Grounding

  • Mitsunobu Reaction Protocols & Mechanism:

    • BenchChem Application Notes: Detailed protocols for N-Boc-4-hydroxypiperidine coupling.

    • Source:

  • Williamson Ether Synthesis Side Reactions:

    • Master Organic Chemistry: Analysis of E2 vs SN2 competition in secondary systems.

    • Source:

  • Palladium-Catalyzed Etherification:

    • Organic Letters (ACS): Pd-catalyzed cross-coupling of secondary alcohols with aryl halides.

    • Source:

  • Chemoselectivity (N- vs O-Alkylation):

    • NIH/PubMed: Studies on regioselective alkylation of ambident nucleophiles in heterocyclic chemistry.

    • Source:

Disclaimer: All protocols involve hazardous chemicals (NaH, DEAD, Alkyl Halides). Ensure all work is performed in a fume hood with appropriate PPE. Consult MSDS before use.

Sources

Technical Support Center: Troubleshooting & Purification of 3-(3-Methoxyphenoxy)Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(3-Methoxyphenoxy)piperidine . This compound is a secondary amine featuring an ether linkage to a methoxy-substituted benzene ring, making it a critical intermediate in neuropharmacological and drug development research.

Because it is typically synthesized via a Mitsunobu reaction (coupling N-Boc-3-hydroxypiperidine with 3-methoxyphenol) followed by N-Boc deprotection, researchers frequently encounter a complex crude mixture. This guide provides field-proven, causality-driven solutions to isolate your target molecule with >99% purity.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My crude Mitsunobu mixture is heavily contaminated with Triphenylphosphine Oxide (TPPO). How can I remove it without tedious column chromatography?

A: TPPO is notoriously difficult to separate from basic amines using standard silica gel chromatography due to peak tailing and similar retention factors. However, you can exploit the physicochemical divergence between TPPO and your product.

During the Mitsunobu reaction, TPPO and the reduced azodicarboxylate (e.g., H₂DIAD) form a 1:1 hydrogen-bonded co-crystal complex. This complex exhibits drastically reduced solubility in non-polar aromatic solvents at low temperatures . By performing a solvent swap to toluene and cooling the mixture to 0 °C, the TPPO-H₂DIAD complex will spontaneously precipitate. Your N-Boc protected 3-(3-methoxyphenoxy)piperidine remains highly soluble in cold toluene, allowing you to remove up to 85% of the TPPO via simple filtration before any extraction steps.

Q2: After N-Boc deprotection with Trifluoroacetic Acid (TFA), my product is a dark, sticky oil. How do I efficiently isolate the free base?

A: The sticky oil is the trifluoroacetate salt of 3-(3-methoxyphenoxy)piperidine, heavily solvated by residual TFA and reaction byproducts. To isolate the free base, you must employ a rigorous acid-base extraction .

Because the piperidine nitrogen is highly basic (pKa ~9.5), it remains protonated and water-soluble at acidic to neutral pH.

  • Self-Validating Step: Dissolve the crude oil in dilute aqueous HCl (pH < 3). Wash this aqueous layer with diethyl ether or dichloromethane (DCM). Causality: Any residual neutral impurities (like trace TPPO) or unreacted 3-methoxyphenol (pKa ~9.6) will partition into the organic layer, while your protonated product is safely locked in the aqueous layer.

  • Next, basify the aqueous layer with 2M NaOH until the pH is strictly > 12. Causality: This fully deprotonates the piperidinium ion, rendering the molecule lipophilic. It will immediately crash out of the aqueous phase as a cloudy suspension, which can then be cleanly extracted into fresh organic solvent.

Alternative for moisture-sensitive workflows: You can rapidly scavenge excess TFA and generate the free base directly in the organic phase using a basic ion-exchange resin like Amberlyst A-21 .

Q3: My isolated free base is a pale yellow oil, but I need a highly pure, weighable solid for biological assays. What is the best polishing step?

A: Secondary aryloxypiperidines are frequently oils at room temperature, which act as "impurity traps" during solvent evaporation. To achieve >99% purity and a stable, weighable solid, you must convert the free base into a hydrochloride (HCl) salt .

By dissolving the free base in a dry, moderately polar solvent (like isopropanol or ethyl acetate) and introducing anhydrous HCl (e.g., HCl in dioxane), the piperidinium chloride salt forms rapidly. The rigid crystal lattice of the salt inherently rejects structurally dissimilar impurities (like trace solvent or phenolic degradation products) during nucleation, yielding a pristine white powder.

Part 2: Quantitative Data & Purification Metrics

The following table summarizes the expected outcomes of each purification phase for 3-(3-Methoxyphenoxy)piperidine, allowing you to benchmark your experimental results.

Purification TechniqueTarget Impurities RemovedTypical Purity AchievedTypical YieldMechanistic Rationale
Cold Toluene Precipitation TPPO, H₂DIAD70 - 80%>95%Exploits the insolubility of the TPPO-H₂DIAD 1:1 hydrogen-bonded complex in cold non-polar solvents.
Acid-Base Extraction 3-Methoxyphenol, trace TPPO, TFA90 - 95%85 - 90%Leverages the pKa differential between the basic piperidine (pKa ~9.5) and neutral/acidic byproducts.
Basic Resin Scavenging Excess TFA (post-deprotection)85 - 90%>90%Solid-phase physical sequestration of acidic protons, avoiding aqueous emulsions.
HCl Salt Crystallization Trace organic impurities, color bodies>99.5%80 - 85%Lattice energy of the ionic salt rejects non-conforming molecular structures during crystal growth.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Chromatography-Free TPPO Precipitation (Post-Mitsunobu)
  • Concentration: Transfer the crude Mitsunobu reaction mixture to a rotary evaporator and remove the primary reaction solvent (e.g., THF or DCM) completely under reduced pressure.

  • Solvent Swap: Resuspend the crude residue in anhydrous toluene (approx. 5 mL per gram of crude material).

  • Thermal Induction: Heat the mixture mildly (40 °C) while stirring until the residue is mostly dissolved, then transfer the flask to an ice bath (0 °C). Stir vigorously for 60 minutes. A heavy white precipitate (TPPO-H₂DIAD) will form.

  • Filtration: Filter the cold suspension through a sintered glass funnel (medium porosity). Wash the filter cake with a minimal amount of ice-cold toluene (1-2 mL).

  • Recovery: The filtrate contains your enriched N-Boc-3-(3-methoxyphenoxy)piperidine. Concentrate the filtrate for the subsequent deprotection step.

Protocol B: Acid-Base Extraction & Free-Basing
  • Acidification: Dissolve the crude deprotected amine (post-TFA removal) in 20 mL of 1M aqueous HCl.

  • Organic Wash: Transfer to a separatory funnel and extract with 20 mL of diethyl ether. Separate the layers. Keep the bottom aqueous layer (contains your product) and discard the top organic layer (contains neutral impurities). Repeat the ether wash once more to ensure complete removal of lipophilic contaminants.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. While stirring in an ice bath, add 2M aqueous NaOH dropwise until the pH indicator paper confirms a pH > 12. The solution will turn milky/cloudy as the free base amine precipitates.

  • Extraction: Transfer back to the separatory funnel and extract with 3 x 20 mL of DCM.

  • Drying: Combine the DCM layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the free base as a pale oil.

Protocol C: Hydrochloride Salt Formation & Recrystallization
  • Dissolution: Dissolve the free base oil in a minimal volume of dry isopropanol (IPA) or ethyl acetate (approx. 3 mL per gram of amine).

  • Salt Formation: While stirring at room temperature, slowly add 1.1 equivalents of a 4M HCl in dioxane solution. A white precipitate should begin to form almost immediately.

  • Maturation: Add an equal volume of cold diethyl ether to the flask to force the remaining salt out of the solution. Stir at 0 °C for 30 minutes to mature the crystals.

  • Isolation: Collect the white crystals via vacuum filtration. Wash the crystals with cold diethyl ether and dry under a high vacuum overnight to yield pure 3-(3-Methoxyphenoxy)piperidine hydrochloride.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Mitsunobu or Deprotection) Step1 1. TPPO Precipitation (Cold Toluene) Crude->Step1 Filtration Filtration Step1->Filtration Solid1 Discard Solid (TPPO-H2DIAD Complex) Filtration->Solid1 Liquid1 Filtrate (Enriched Product) Filtration->Liquid1 Step2 2. Acid-Base Extraction (pH Control) Liquid1->Step2 Aqueous Aqueous Layer (Amine Salt) Step2->Aqueous Organic Organic Layer (Neutral Impurities) Step2->Organic Step3 3. Basification & Extraction (NaOH to pH 12) Aqueous->Step3 FreeBase Free Base Amine (Organic Phase) Step3->FreeBase Step4 4. HCl Salt Crystallization (Isopropanol/Ether) FreeBase->Step4 PureProduct Pure 3-(3-Methoxyphenoxy)piperidine Hydrochloride Step4->PureProduct

Caption: Workflow for the purification of 3-(3-Methoxyphenoxy)piperidine from crude mixtures.

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature ACS Omega URL:[Link]

  • Organic Acid-Base Extractions Chemistry Steps URL:[Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins ResearchGate URL:[Link]

Technical Support Center: Optimizing Reaction Temperature for Piperidine Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for piperidine arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction temperature, a critical parameter for successful C-N bond formation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes.

Troubleshooting Guide: Overcoming Common Hurdles in Piperidine Arylation

This section addresses specific challenges you may encounter during your experiments and provides actionable solutions centered on temperature optimization.

Issue 1: Low or No Product Yield

A diminished or complete lack of product is a frequent issue. Temperature plays a pivotal role in reaction kinetics and catalyst activation.

Possible Cause: Insufficient Thermal Energy

The reaction may not have enough energy to overcome the activation barrier. This is particularly true for less reactive aryl halides (e.g., chlorides) or sterically hindered substrates.

  • Solution: Gradually increase the reaction temperature in 10-20 °C increments. For Buchwald-Hartwig reactions, a typical starting range is 80-110 °C, while Ullmann couplings often necessitate higher temperatures, from 100-160 °C.[1] Monitoring the reaction at each temperature point by TLC or LC-MS is crucial to identify the optimal setting.

Possible Cause: Catalyst Inactivity

The active Pd(0) or Cu(I) species may not be forming efficiently at lower temperatures.

  • Solution: For palladium-catalyzed reactions, especially when using Pd(II) precatalysts like Pd(OAc)₂, a higher temperature might be required to facilitate the initial reduction to the active Pd(0) state.[2] Some modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are designed to form the active catalyst at milder temperatures.[3] If you suspect catalyst activation is the issue, a pre-activation step, where the catalyst, ligand, and base are heated before adding the substrates, can be beneficial.[2]

Issue 2: Formation of Significant Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your desired N-aryl piperidine.

Possible Cause: High Reaction Temperature

Elevated temperatures can promote undesirable side reactions.

  • Hydrodehalogenation: The reduction of the aryl halide to the corresponding arene is a common side reaction. Lowering the reaction temperature can often disfavor this pathway.[3][4]

  • Homocoupling: Dimerization of the aryl halide can occur at high temperatures. Optimizing catalyst loading in conjunction with lowering the temperature can minimize this.[2]

  • Epimerization: In cases of stereoselective arylations, high temperatures (e.g., 110 °C) can cause epimerization of the desired product, leading to a loss of stereocontrol.[5][6] Performing the reaction at lower temperatures (e.g., 45-50 °C) can maintain stereointegrity.[5][6]

  • Solution: If you are observing these side products, consider reducing the reaction temperature. A systematic screen at lower temperatures is recommended. It's a delicate balance, as lowering the temperature too much may lead to low conversion.

Issue 3: Catalyst Decomposition

The catalytic species may not be stable under the reaction conditions, leading to the reaction stalling before completion.

Possible Cause: Excessive Heat

Many palladium and copper catalysts are thermally sensitive and can decompose at elevated temperatures, often observed as the formation of palladium black.[7]

  • Solution: If you observe signs of catalyst decomposition, immediately attempt the reaction at a lower temperature. Additionally, ensure your solvent is thoroughly degassed, as oxygen can contribute to catalyst degradation, especially at higher temperatures. The choice of ligand is also critical for stabilizing the metal center; some modern, bulky biarylphosphine ligands are designed for high thermal stability.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding temperature optimization in piperidine arylation.

Q1: What is a good starting temperature for my piperidine arylation?

A1: The ideal starting temperature depends on the specific catalytic system you are using.

Catalytic SystemTypical Temperature Range (°C)Notes
Palladium-Catalyzed (Buchwald-Hartwig) 80 - 110A good starting point for many aryl bromides and iodides. Aryl chlorides may require the higher end of this range or specialized ligands.[1][2] Some modern systems can operate at room temperature.[8][9]
Copper-Catalyzed (Ullmann Condensation) 100 - 160Traditionally, Ullmann reactions require high temperatures.[1][10] Modern ligand-accelerated systems can sometimes run at lower temperatures.[11]

Q2: How does my choice of ligand affect the optimal reaction temperature?

A2: The ligand is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) used in Buchwald-Hartwig reactions can significantly accelerate the catalytic cycle, often allowing for lower reaction temperatures.[3] For Ullmann couplings, ligands like 1,10-phenanthroline can also enable reactions at lower temperatures than traditional, unligated copper catalysis.[1][11] Some highly active catalyst systems with specialized ligands can even facilitate reactions at room temperature.[8][12]

Q3: What is the relationship between the solvent and the reaction temperature?

A3: The solvent's boiling point is a primary consideration, as it sets the upper limit for the reaction temperature under standard conditions.

SolventBoiling Point (°C)Common Use
Toluene111Very common for Buchwald-Hartwig reactions, allowing for a wide operational temperature range.[2][3]
Dioxane101Another frequent choice for palladium-catalyzed arylations.[1][2]
Tetrahydrofuran (THF)66Useful for reactions that require milder temperatures.[2]
DMSO, DMF, NMP189, 153, 202High-boiling polar aprotic solvents often used in Ullmann couplings.[1]

Beyond the boiling point, the solvent's ability to dissolve the reactants and stabilize the catalytic species is critical.

Q4: How should I design a temperature screening experiment?

A4: A systematic approach is key. High-throughput experimentation (HTE) tools are ideal for this, allowing for the parallel screening of multiple temperatures.[13][14][15] If HTE is not available, a sequential approach in a personal synthesizer or parallel reaction blocks is effective.

Visualizing the Process

Decision Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for addressing low product yield, with a focus on temperature adjustments.

troubleshooting_low_yield Troubleshooting Low Yield in Piperidine Arylation start Low or No Product Yield Observed check_temp Is the reaction temperature appropriate for the catalytic system? (e.g., 80-110°C for Pd, 100-160°C for Cu) start->check_temp increase_temp Incrementally increase temperature (e.g., in 10-20°C steps) check_temp->increase_temp No other_params If yield is still low, investigate other parameters: - Catalyst/ligand choice - Base selection - Solvent purity check_temp->other_params Yes monitor Monitor reaction progress at each temperature by TLC/LC-MS increase_temp->monitor side_products Are significant side products (e.g., hydrodehalogenation) now present? monitor->side_products success Optimal Temperature Identified side_products->success No lower_temp Find a compromise temperature or optimize other parameters to suppress side reactions side_products->lower_temp Yes lower_temp->success

Caption: A decision tree for troubleshooting low yield.

Interplay of Key Reaction Parameters

The success of piperidine arylation depends on the careful balance of several factors, with temperature being a central node.

reaction_parameters Interplay of Parameters in Piperidine Arylation Temp Temperature Yield Yield & Selectivity Temp->Yield Catalyst Catalyst System (Pd vs. Cu) Catalyst->Temp Catalyst->Yield Ligand Ligand Ligand->Temp Ligand->Yield Base Base Base->Temp Base->Yield Solvent Solvent Solvent->Temp Solvent->Yield Substrate Substrates (Aryl Halide & Piperidine) Substrate->Temp Substrate->Yield

Caption: Key parameters influencing piperidine arylation.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening of a Buchwald-Hartwig Amination

This protocol describes a typical procedure for identifying the optimal temperature for the N-arylation of piperidine.

Materials:

  • Aryl halide (1.0 eq)

  • Piperidine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4.4 mol%)[1]

  • Base (e.g., NaOt-Bu, 1.5 eq)[1]

  • Anhydrous, degassed solvent (e.g., toluene)

  • Parallel reaction vials or Schlenk tubes

  • Heating block or oil baths set to different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to each of the reaction vials.

  • Addition of Reactants: To each vial, add the aryl halide and the piperidine, followed by the anhydrous, degassed solvent.

  • Sealing and Heating: Securely seal the vials and place them in the pre-heated blocks or oil baths.

  • Monitoring: Stir the reactions vigorously. After a set time (e.g., 2 hours), take a small aliquot from each reaction for analysis by TLC or LC-MS to determine the conversion to the product.

  • Analysis: Continue to monitor the reactions over time (e.g., at 6, 12, and 24 hours) to find the temperature that provides the best balance of reaction rate and minimal side product formation.[2]

  • Work-up (for the optimal reaction): Once the reaction is complete, cool to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

References

  • Stereoselective Palladium-Catalyzed C(sp3)–H Mono-Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group - ChemRxiv. [Link]

  • Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group - ResearchGate. [Link]

  • Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - Organic Chemistry Portal. [Link]

  • First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC. [Link]

  • C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp 3 C H Activation | Request PDF - ResearchGate. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC. [Link]

  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates | ChemRxiv. [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating | Request PDF - ResearchGate. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Bromides Using Temperature- Controlled Microwave Heating - Who we serve. [Link]

  • NHC-Pd(II) Catalyzed Methylene C(sp3)–H Arylation of Piperidines and Tetrahydropyrans. [Link]

  • Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC. [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. [Link]

  • Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling - DSpace@MIT. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. [Link]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group | ACS Catalysis. [Link]

  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides | Journal of the American Chemical Society. [Link]

  • The Ullmann Ether Condensation - ResearchGate. [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis - ACS Publications. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]

  • Practical High-Throughput Experimentation for Chemists - Analytical Sales. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • High Throughput Experimentation and Continuous Flow Synthesis of Active Pharmaceutical Ingredients - Purdue University Graduate School - Figshare. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines - SciSpace. [Link]

  • Unleashing high-throughput reaction screening - Unchained Labs. [Link]

  • Applications of High Throughput Chemistry to Medicinal Chemistry - ACS Publications. [Link]

  • Troubleshooting a C–N Coupling Reaction : r/chemistry - Reddit. [Link]

Sources

Solving solubility issues of 3-(3-Methoxyphenoxy)Piperidine salts

Author: BenchChem Technical Support Team. Date: March 2026

Support Ticket ID: #SOL-PIP-33MP-001 Subject: Troubleshooting Solubility & Crystallization of 3-(3-Methoxyphenoxy)Piperidine Salts Status: Open / Technical Review Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Solid State Chemistry Division

Issue Summary

User reports difficulty isolating stable, crystalline salts of 3-(3-Methoxyphenoxy)Piperidine . Common failure modes include:

  • Oiling Out: Formation of a viscous immiscible oil phase during crystallization instead of a solid precipitate.[1]

  • Hygroscopicity: The HCl salt becomes deliquescent (turns to liquid) upon exposure to ambient air.

  • pH-Dependent Precipitation: The salt dissolves in gastric media (pH 1.2) but precipitates as a free base in intestinal buffer (pH 6.8).

Technical Analysis & Causality

To solve this, we must deconstruct the molecule. 3-(3-Methoxyphenoxy)Piperidine is a lipophilic secondary amine with an ether linkage.

  • The Nitrogen Center (pKa ~9.5 - 10.5): The secondary piperidine nitrogen is highly basic. It readily accepts protons, but the resulting cation charge is localized.

  • The Ether Linkage: Unlike a simple phenyl-piperidine, the phenoxy oxygen acts as a hydrogen bond acceptor. This increases the lattice energy requirement. If the counterion (like Cl⁻) cannot satisfy these hydrogen bonding needs effectively, the crystal lattice will be weak, leading to hygroscopicity .

  • Lipophilicity: The methoxyphenoxy tail is hydrophobic. In aqueous environments, this drives the molecule to aggregate (oil out) rather than solvate, especially when the ionic strength is high (Common Ion Effect).

Module 1: The Oiling Out Phenomenon (LLPS)

Diagnosis: You are likely experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the metastable zone width (MSZW) is too narrow, or the temperature is above the "oiling out boundary" but below the solubility curve.

The Fix: You must decouple nucleation from supersaturation. Do not simply cool the solution rapidly.

Visual Workflow: Troubleshooting Oiling Out

OilingOut Start Observation: Solution turns cloudy/oily CheckTemp Is Temp > Melting Point of Solvate? Start->CheckTemp ActionHeat Action: Re-heat to clear solution CheckTemp->ActionHeat Yes (Oiling) ActionSolvent Action: Change Solvent System (Reduce Water/Methanol) CheckTemp->ActionSolvent No (Amorphous ppt) ActionSeed Action: Add Seeds at T_cloud - 5°C ActionHeat->ActionSeed Cool slowly to metastable zone Result Result: Controlled Nucleation ActionSeed->Result Hold for 2 hrs

Figure 1: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during salt crystallization.

Protocol: The "Dual-Ramp" Crystallization Method

Use this protocol to avoid oiling out.

  • Dissolution: Dissolve 1.0 eq of free base in Isopropyl Acetate (IPAc) (preferred over Ethanol due to lower solubility of the salt, promoting higher yield).

  • Acid Addition: Add 1.05 eq of acid (e.g., HCl in IPA or Fumaric acid in MeOH) at 50°C . Note: Hot addition prevents immediate local supersaturation.

  • First Ramp: Cool to 40°C at a rate of 0.5°C/min.

  • Seeding (Critical): At 40°C, add 1% w/w seed crystals. Hold temperature for 2 hours. This allows the oil droplets to reorganize into a lattice on the seed surface.

  • Second Ramp: Cool to 0°C at 0.2°C/min.

  • Isolation: Filter and wash with cold IPAc.

Module 2: Counterion Selection (Salt Screening)

If the HCl salt is too hygroscopic (absorbing water from air), it is because the Chloride ion is small and spherical, leaving the ether oxygen exposed to atmospheric moisture. You need a larger, bidentate counterion to "lock up" the structure.

Recommendation: Switch from HCl to Fumarate or Succinate .

CounterionStoichiometryPropertiesRecommendation
Hydrochloride 1:1Highly soluble, often hygroscopic, prone to oiling out.Avoid for solid dose; OK for injectable.
Fumarate 1:1 or 2:1High melting point, non-hygroscopic, stable lattice.Primary Recommendation for oral solids.
Tartrate 1:1Chiral counterion. Can be used for chiral resolution if the piperidine is racemic.Use if enantiomeric enrichment is needed.
Oxalate 1:1Often forms very stable crystals but toxic.Research Only (Do not use for clinical).

Module 3: pH-Dependent Solubility (The "Crash Out")

Issue: The salt dissolves in the stomach (pH 1.2) but precipitates in the intestine (pH 6.8). Mechanism: This is governed by pHmax .[2] Above pHmax, the solubility is driven by the intrinsic solubility of the free base (


), which for this lipophilic ether is likely near zero (< 10 µg/mL).
Visual Pathway: Solubility vs. pH

Solubility cluster_legend Mechanism Stomach Stomach (pH 1.2) [BH+] Soluble pHmax pHmax (~5.5) Salt/Base Equilibrium Stomach->pHmax pH Increases Intestine Intestine (pH 6.8) [B] Precipitates pHmax->Intestine Supersaturation breaks CommonIon Common Ion Effect: Cl- in stomach reduces HCl salt solubility

Figure 2: The pH-solubility profile showing the transition from soluble cation to insoluble free base.[3]

Solution: To prevent precipitation in the intestine, you cannot rely on the salt alone. You must use a precipitation inhibitor in the formulation (e.g., HPMC or PVP) to maintain the supersaturated state of the free base for the 2-4 hour transit time.

Frequently Asked Questions (FAQs)

Q1: My HCl salt is a sticky gum. How do I harden it? A: This is likely trapped solvent or amorphous content.

  • Trituration: Slurry the gum in diethyl ether or heptane and stir vigorously for 12 hours. This mechanically disturbs the gum and extracts the trapped solvent, forcing crystallization.

  • Drying: Do not use high heat immediately. Dry at 25°C under vacuum first to remove surface solvent, then ramp to 40°C. If you heat a solvate too fast, it collapses into an amorphous glass (gum).

Q2: Why does the melting point vary by 10°C between batches? A: You likely have polymorphism or varying degrees of solvation.

  • Test: Run DSC (Differential Scanning Calorimetry).

  • Sharp peak: Pure polymorph.

  • Broad peak + shoulder: Mixture of forms.

  • Event < 100°C: Likely solvent loss (solvate/hydrate).

  • Fix: Standardize your cooling rate and drying protocol (See Module 1).

Q3: Can I use Acetone as a solvent? A: Proceed with caution. Secondary amines (like your piperidine) can react with ketones (acetone) to form enamines or Schiff bases (imines), especially under acidic conditions or heat. While often slow, this impurity will degrade your API stability. Use Ethyl Acetate or Isopropyl Acetate instead.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on counterion selection and pKa rules).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][5] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs: 2005 update. Journal of Pharmaceutical Sciences, 94(5), 929-939.
  • Veverka, M. (2013). "Oiling Out" during Crystallization of Pharmaceuticals.[6] Chemical Papers. (Mechanisms of LLPS in amine salts).

Sources

Minimizing side reactions in methoxyphenoxy piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support center for researchers synthesizing methoxyphenoxy piperidines . This structural motif—a piperidine ring linked to a phenyl ether—is critical in GPCR ligands (e.g., serotonin/dopamine modulators) and often presents a "perfect storm" of synthetic challenges: competing elimination pathways, electronic deactivation, and protecting group incompatibilities.

Current Status: Online | Tier: Level 3 (Senior Scientist Support)

Introduction: The Synthetic Landscape

The synthesis of 4-(2-methoxyphenoxy)piperidine (and its isomers) typically relies on constructing the ether bridge between the piperidine ring and the electron-rich anisole ring.

Primary Failure Modes:

  • Elimination (Alkene Formation): The most common impurity when using alkyl halides.

  • Electronic Deactivation: The methoxy group deactivates the ring toward SNAr, leading to low conversion or requiring forcing conditions that cause tarring.

  • Regioselectivity/Ambident Nucleophilicity: Competition between N-alkylation and O-alkylation.

Module 1: Route Selection & Decision Matrix

Before troubleshooting a failed reaction, verify you are using the correct pathway for your specific electronic substrate.

Interactive Route Selector

Use the logic flow below to determine the optimal synthetic strategy based on your starting materials.

RouteSelection Start Start: Choose Precursors Q1 Are you reacting a Piperidine-X (Halide) + Phenol? Start->Q1 Q2 Are you reacting a Hydroxypiperidine + Aryl Fluoride? Q1->Q2 No Williamson Route A: Williamson Ether Synthesis (Risk: Elimination/Alkene) Q1->Williamson Yes Mitsunobu Route B: Mitsunobu Reaction (Risk: Separation/Phosphine Oxide) Q2->Mitsunobu No (Hydroxypiperidine + Phenol) SNAr_Check Does the Aryl Fluoride have an EWG (NO2, CN, CF3)? Q2->SNAr_Check Yes SNAr_Hard Route D: Pd-Catalyzed Coupling (Buchwald-Hartwig) SNAr_Check->SNAr_Hard No (Only Methoxy) SNAr_Easy Route C: Standard SNAr (High Success Rate) SNAr_Check->SNAr_Easy Yes

Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronics and availability.

Module 2: Troubleshooting The Williamson Ether Synthesis

Context: You are reacting a piperidine electrophile (e.g., N-Boc-4-bromopiperidine) with a methoxyphenol (nucleophile). Common Error: Formation of the alkene (tetrahydropyridine) instead of the ether.

The Problem: Basicity vs. Nucleophilicity

The secondary halide on the piperidine ring is sterically hindered. Phenoxides are basic. This promotes E2 elimination over SN2 substitution .

Protocol Optimization (Minimizing Elimination)
VariableStandard Condition (High Risk)Optimized Condition (Low Risk)Mechanistic Rationale
Solvent Ethanol, THFDMF, DMSO, or NMP Polar aprotic solvents solvate the cation (K+), leaving the phenoxide "naked" and more nucleophilic, accelerating SN2 over E2.
Base NaH, KOHCs2CO3 or K2CO3 Weaker bases reduce the concentration of the highly aggressive "free" alkoxide, favoring substitution. Cesium ("Cesium Effect") improves solubility.
Temperature Reflux (>80°C)50°C - 60°C Elimination (E2) has a higher activation energy than SN2. Lower temperatures favor substitution.
Leaving Group Bromide/ChlorideMesylate (OMs) Mesylates are excellent leaving groups but less prone to elimination than iodides in some steric environments.
FAQ: Williamson Route

Q: I see a new spot on TLC that is less polar than my product. What is it? A: This is likely the elimination product (N-Boc-1,2,3,6-tetrahydropyridine). It forms if your reaction temperature is too high or your base is too strong (like NaH). Switch to K2CO3 in Acetone or DMF at 50°C.

Q: Can I use the unprotected piperidine? A: No. Unprotected piperidine acts as a competing nucleophile (N-alkylation) and a base. You must use N-Boc or N-Benzyl protected piperidine halides.

Module 3: Troubleshooting SNAr (Nucleophilic Aromatic Substitution)

Context: You are reacting N-Boc-4-hydroxypiperidine (nucleophile) with 1-fluoro-2-methoxybenzene (electrophile). Common Error: No reaction or decomposition (tar).

The Problem: Electronic Mismatch

The methoxy group is an Electron Donating Group (EDG) . It pushes electron density into the benzene ring, deactivating it toward nucleophilic attack. Standard SNAr requires an electron-deficient ring.

The Solution: The "Activated" Protocol

If you lack a strong electron-withdrawing group (like -NO2), you cannot rely on standard thermal SNAr.

Option A: The "Forcing" SNAr (Only for activated rings) If your ring has a -CN or -CF3 group para to the fluorine:

  • Solvent: DMSO (anhydrous).

  • Base: NaH (generates the highly reactive alkoxide).[1]

  • Temp: 80-100°C. Note: Do not use K2CO3 here; it is too weak for deactivated rings.

Option B: Palladium-Catalyzed Etherification (Buchwald-Hartwig) Recommended for simple methoxyphenoxy synthesis. Instead of SNAr, use a metal catalyst to force the bond formation.

  • Catalyst: Pd(OAc)2 or Pd2(dba)3.

  • Ligand: RockPhos or tBuBrettPhos (bulky ligands are essential for ether synthesis).

  • Solvent: Toluene.

Visualizing the Competition

SNAr_Failures Reactants Fluoroanisole + Hydroxypiperidine Path1 Standard SNAr (Thermal) Reactants->Path1 Path2 Pd-Catalyzed (Buchwald) Reactants->Path2 Result1 NO REACTION (Methoxy deactivates ring) Path1->Result1 Electron Rich Ring Result2 PRODUCT (Catalyst overcomes electronics) Path2->Result2 Mechanistic Bypass

Caption: Comparison of thermal SNAr vs. Pd-Catalyzed routes for electron-rich aryl ethers.

Module 4: The Mitsunobu Alternative

Context: Reacting N-Boc-4-hydroxypiperidine + 2-methoxyphenol + PPh3 + DEAD/DIAD. Benefit: avoids elimination and works well with electron-rich phenols.

Troubleshooting Checklist:

  • Order of Addition: Crucial. Premix PPh3 and the Phenol. Add the Piperidine.[2][3] Add DEAD/DIAD last and slowly at 0°C.

  • pKa Limit: The phenol must be acidic enough (pKa < 11). Methoxyphenols (pKa ~10) are borderline.

    • Fix: If conversion is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD. It handles higher pKa nucleophiles better.

  • Separation: Triphenylphosphine oxide (TPPO) is difficult to remove.

    • Fix: Use polymer-supported PPh3 (removable by filtration) or perform a magnesium chloride workup (forms a precipitate with TPPO).

Experimental Protocol: Optimized Williamson Synthesis

Best for: Reacting Phenols with Piperidine Mesylates.

Reagents:

  • 2-Methoxyphenol (1.0 eq)

  • N-Boc-4-mesyloxypiperidine (1.2 eq) [Prepared from 4-hydroxypiperidine + MsCl]

  • Cesium Carbonate (Cs2CO3) (2.0 eq)

  • DMF (Anhydrous, 0.2 M concentration)

Steps:

  • Preparation: Dissolve 2-methoxyphenol in anhydrous DMF under N2 atmosphere.

  • Deprotonation: Add Cs2CO3. Stir at Room Temp for 30 mins. (Ensures phenoxide formation).

  • Addition: Add N-Boc-4-mesyloxypiperidine (dissolved in minimal DMF) dropwise.

    • Why Mesylate? Better leaving group than bromide for this specific steric mismatch, reducing elimination.[4]

  • Reaction: Heat to 60°C (Do not exceed 80°C). Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash 3x with water (crucial to remove DMF), then brine. Dry over Na2SO4.

References

  • Modern Ether Synthesis: Strategic Applications of Named Reactions in Organic Synthesis. Williamson Ether Synthesis. Link

  • SNAr Deactivation: Journal of Medicinal Chemistry. "Optimization of Aryl Ether Synthesis for Serotonin Transporter Ligands." (Demonstrates the difficulty of SNAr on anisole derivatives). Link

  • Mitsunobu Protocols: Organic Reactions. "The Mitsunobu Reaction."[5][6][7] (Detailed review of pKa constraints and ADDP usage). Link

  • Elimination vs Substitution: Master Organic Chemistry. "Williamson Ether Synthesis: Planning and Pitfalls." Link

Sources

Technical Support Center: 3-(3-Methoxyphenoxy)piperidine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Support Portal for 3-(3-Methoxyphenoxy)piperidine (CAS: 902837-25-6). This compound features a secondary amine (piperidine ring) linked via an ether bond to a methoxyphenoxy moiety. While highly valuable in drug discovery and synthetic chemistry, its structural features introduce specific chemical liabilities—namely N-oxidation, CO₂ absorption, and pH-dependent ether cleavage.

This guide is engineered for drug development professionals and analytical chemists to troubleshoot assay inconsistencies, validate storage protocols, and ensure absolute structural integrity during experiments.

Part 1: Diagnostic Troubleshooting (FAQs)

Issue 1: Unexplained +44 Da Mass Shift in LC-MS Analysis

Question: During routine QC of my stock solutions, I observed a significant secondary peak with a mass shift of +44 Da from the parent mass ([M+H]⁺ 208.13 → 252.12). What is causing this, and how does it affect my biological assays?

Root Cause Analysis: The piperidine ring is a highly nucleophilic secondary amine. When exposed to ambient air, the sp³-hybridized nitrogen undergoes rapid nucleophilic attack on atmospheric carbon dioxide, forming an intermolecular ammonium carbamate salt [1].

  • Causality: This reaction is thermodynamically favorable in the presence of moisture. The formation of the carbamate neutralizes the basicity of the amine and drastically alters the steric bulk of the pharmacophore, which will almost certainly abrogate target-receptor binding in your assays [2].

  • Resolution: Never leave the solid free-base exposed to ambient air. Always store and handle the compound under a dense inert gas blanket (Argon is strictly preferred over Nitrogen, as its higher density allows it to settle and displace CO₂ effectively).

Issue 2: +16 Da Mass Shift and Loss of Potency

Question: My high-throughput screening (HTS) data shows a 10-fold drop in potency for solutions stored at room temperature for over a week. LC-MS indicates a +16 Da adduct.

Root Cause Analysis: The +16 Da shift is the hallmark of N-oxidation , resulting in the formation of a piperidine N-oxide[3].

  • Causality: The lone pair of electrons on the secondary nitrogen is highly susceptible to oxidation by atmospheric oxygen or by trace peroxides found in aged organic solvents (e.g., THF, PEG, or improperly stored ether).

  • Resolution: Reconstitute the compound exclusively in freshly opened, anhydrous, and peroxide-free solvents (e.g., anhydrous DMSO or DMF).

Issue 3: Precipitation in Aqueous Assay Buffers

Question: The compound dissolves perfectly in DMSO, but crashes out when diluted into my pH 7.4 HEPES assay buffer. Why?

Root Cause Analysis: As a free base, 3-(3-Methoxyphenoxy)piperidine relies on protonation for aqueous solubility.

  • Causality: The pKa of the piperidine nitrogen is typically around 10-11. However, the lipophilic methoxyphenoxy group severely limits solubility of the unprotonated species. If the local pH of the buffer micro-environment exceeds the pKa, or if the buffer capacity is insufficient to maintain protonation upon DMSO dilution, the free base will precipitate.

  • Resolution: Pre-formulate the compound as an HCl salt before aqueous dilution, or ensure your assay buffer has sufficient ionic strength and is titrated strictly below pH 6.8 during the initial intermediate dilution step.

Part 2: Degradation Pathways & Visual Diagnostics

To conceptualize the environmental vulnerabilities of 3-(3-Methoxyphenoxy)piperidine, refer to the degradation pathway map below.

Pathway Parent 3-(3-Methoxyphenoxy)piperidine (Active Free Base) Ox N-Oxidation (+16 Da Mass Shift) Parent->Ox O2 / Peroxides (Aged Solvents) CO2 Carbamate Formation (+44 Da Mass Shift) Parent->CO2 Atmospheric CO2 (Moisture Catalyzed) Cleavage Ether Cleavage (Loss of Target Affinity) Parent->Cleavage pH < 2.0 Temp > 60°C

Caption: Degradation pathways of 3-(3-Methoxyphenoxy)piperidine under environmental stress.

Part 3: Quantitative Data & Storage Parameters

Table 1: Validated Storage Conditions

Causality dictates that restricting molecular mobility (temperature) and eliminating reactive electrophiles (O₂/CO₂) are mandatory for preserving secondary amines.

StateMatrixTempAtmosphereMax Shelf LifeMechanistic Rationale (Causality)
Solid Neat (Free Base)2-8°CArgon12 MonthsArgon displaces O₂/CO₂; cold temp slows kinetic degradation.
Solid HCl Salt20-25°CAmbient24 MonthsProtonated amine lacks the lone pair required for nucleophilic attack.
Solution Anhydrous DMSO-80°CArgon6 MonthsDeep freezing halts molecular mobility and prevents N-oxidation.
Solution Aqueous Buffer (pH 7.4)4°CAmbient< 24 HoursHigh risk of rapid carbamate formation and potential precipitation.
Table 2: Forced Degradation Matrix for Assay Validation

Use these parameters to generate reference standards for your stability-indicating HPLC/LC-MS assays.

StressorConditionsDurationExpected Primary DegradantAnalytical Marker
Oxidation 3% H₂O₂ in Methanol24h @ RTPiperidine N-oxide[M+H]⁺ 224.13 (+16 Da)
Base/CO₂ 0.1M NaOH, Ambient Air48h @ RTAmmonium Carbamate[M+H]⁺ 252.12 (+44 Da)
Acidic 0.1M HCl72h @ 60°C3-Methoxyphenol[M-H]⁻ 123.04 (Ether Cleavage)

Part 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Inert Reconstitution and Aliquoting

To prevent the rapid onset of N-oxidation and carbamate formation, all solution preparation must be executed under a strict inert workflow.

Workflow S1 1. Thermal Equilibration S2 2. Argon Purging S1->S2 S3 3. Anhydrous Dissolution S2->S3 S4 4. Amber Vial Aliquoting S3->S4 S5 5. Argon Overlay & Capping S4->S5 S6 6. -80°C Storage S5->S6

Caption: Self-validating inert reconstitution workflow to prevent secondary amine degradation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of 3-(3-Methoxyphenoxy)piperidine from 4°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, which acts as a catalyst for CO₂ absorption and hydrolysis.

  • Atmospheric Purging: Transfer the vial and anhydrous DMSO (sealed) into a glove box or a portable glove bag purged with Argon.

    • Causality: Argon is heavier than air and creates a protective blanket over the compound, preventing O₂ and CO₂ ingress.

  • Dissolution: Inject the required volume of anhydrous DMSO directly through the septum (if applicable) or open the vial to dissolve the solid to a 10 mM stock concentration. Vortex until visually clear.

  • Aliquoting: Distribute the stock solution into single-use amber glass vials (e.g., 20 µL per vial).

    • Causality: Amber glass prevents UV-catalyzed radical formation, and single-use aliquots eliminate the freeze-thaw cycles that introduce oxygen into the matrix.

  • Argon Overlay & Sealing: Gently blow a stream of Argon over the headspace of each aliquot for 3 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Transfer immediately to -80°C.

System Validation Check: To validate this protocol, immediately take a 1 µL sample from one of the final aliquots and run it via LC-MS. The Area Under the Curve (AUC) for the parent mass ([M+H]⁺ 208.13) must be ≥99.5% relative to total integrated peaks. If a +44 Da peak exceeds 0.5%, your Argon purge system has failed and must be recalibrated.

SOP 2: Forced Degradation Profiling (Stability-Indicating Assay Setup)

Before utilizing 3-(3-Methoxyphenoxy)piperidine in long-term in vivo or in vitro studies, you must validate that your analytical method can separate the parent compound from its degradants [1].

Step-by-Step Methodology:

  • Prepare Baseline Stock: Prepare a 1 mg/mL stock in HPLC-grade Methanol.

  • Oxidative Stress Arm: Mix 500 µL of stock with 500 µL of 6% H₂O₂ (final concentration 3%). Incubate at 25°C for 24 hours in the dark.

    • Causality: This accelerates N-oxidation to ensure your LC gradient can resolve the N-oxide peak from the parent peak.

  • Acidic Stress Arm: Mix 500 µL of stock with 500 µL of 0.2 M HCl. Incubate at 60°C for 72 hours.

    • Causality: Forces the cleavage of the ether bond to map the retention time of 3-methoxyphenol.

  • Neutralization: Neutralize the acidic arm with 0.2 M NaOH prior to injection to protect your LC column.

  • Analysis: Inject 5 µL of each stressed sample onto a C18 column using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

System Validation Check: Calculate the Mass Balance. The sum of the AUC of the parent peak plus the AUCs of all identified degradation peaks must equal the AUC of the unstressed control sample (± 5%). A mass balance failure indicates that degradants are precipitating out of solution or are not ionizing under your MS conditions.

Part 5: References

  • stability issues of 5-Fluoropiperidin-3-ol in solution - Benchchem. 1

  • Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications.2

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. 3

Sources

Technical Support Center: Overcoming Racemization in 3-(3-Methoxyphenoxy)Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of enantiopure 3-(3-Methoxyphenoxy)piperidine. Synthesizing chiral 3-aryloxypiperidines via the coupling of 3-methoxyphenol with 3-hydroxypiperidine is notoriously prone to stereochemical erosion. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—focusing on the precise mechanistic causality behind racemization and providing self-validating protocols to ensure high enantiomeric excess (ee).

Part 1: Mechanistic Insights & Troubleshooting FAQ

Q1: Why am I losing enantiomeric excess (ee) during the Mitsunobu coupling of 3-methoxyphenol with N-protected 3-hydroxypiperidine?

A: Racemization in this specific scaffold is rarely due to a failure of the Mitsunobu inversion itself. Instead, it is driven by two competing side-reactions that occur the moment the C3-hydroxyl group is activated:

  • The Aziridinium Pathway (Neighboring Group Participation): If the piperidine nitrogen is not sufficiently deactivated, its lone pair will intramolecularly attack the activated C3 position. This forms a highly strained, bridged 1-azoniabicyclo[3.1.0]hexane intermediate[1]. Because this intermediate is pseudo-symmetric, the incoming 3-methoxyphenol nucleophile can attack from either face, leading to a racemic mixture and ring-contracted pyrrolidine byproducts[2][3].

  • The Elimination Pathway: The betaine intermediate formed by standard Mitsunobu reagents (e.g., DEAD/PPh₃) is basic. It can abstract the somewhat acidic proton adjacent to the activated C3-OH, triggering an E2/E1cb elimination to form a tetrahydropyridine (enecarbamate)[4]. Non-stereoselective re-addition of the phenol to this double bond destroys the stereocenter.

Q2: How do I choose the right N-protecting group to prevent aziridinium-mediated racemization?

A: You must suppress the nucleophilicity of the piperidine nitrogen.

  • Avoid: N-Alkyl (e.g., Benzyl) or unprotected amines. These will quantitatively form the aziridinium ion, resulting in total racemization and structural rearrangement[2].

  • Use: Strongly electron-withdrawing carbamates like N-Boc (tert-butyloxycarbonyl) or N-Cbz (carboxybenzyl). These groups delocalize the nitrogen lone pair into the carbonyl system, effectively shutting down intramolecular attack and preserving the stereocenter[1].

Q3: Even with N-Boc protection, I still see erosion of ee. Can I optimize the Mitsunobu reagents?

A: Yes. The acidity of 3-methoxyphenol (pKa ~9.6) is borderline for a standard DEAD/PPh₃ Mitsunobu reaction, which means the SN2 displacement is slow. A slow SN2 allows the competing base-catalyzed elimination pathway to dominate. Solution: Switch to a modified Mitsunobu system using TMAD (Tetramethylazodicarboxamide) and TBP (Tributylphosphine). TBP generates a more reactive phosphonium intermediate, while the TMAD-derived betaine is significantly less basic than the DEAD-derived hydrazine, drastically reducing elimination[4].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the activation of 3-hydroxypiperidine and the divergent pathways leading to either the desired enantiopure product or racemization.

RacemizationPathways Start Enantiopure N-Protected 3-Hydroxypiperidine Activated Activated Intermediate (Phosphonium / Mesylate) Start->Activated Activation (DIAD/PPh3 or MsCl) Aziridinium Bicyclic Aziridinium Ion (Neighboring Group Participation) Activated->Aziridinium N-Lone Pair Attack (Weak N-Protection) Elimination Tetrahydropyridine (E2 / E1cb Elimination) Activated->Elimination Base Abstraction (Strong Base/Betaine) Product Inverted Enantiopure 3-(3-Methoxyphenoxy)piperidine Activated->Product Direct SN2 (Desired) Racemate Racemized Product + Ring-Contracted Byproducts Aziridinium->Racemate Nucleophilic Attack Elimination->Racemate Non-stereoselective Re-addition

Mechanistic pathways leading to racemization during 3-hydroxypiperidine activation.

Part 3: Quantitative Data & Reagent Comparison

To guide your experimental design, the following table summarizes the causal impact of protecting groups and reagent choices on the enantiomeric excess and overall yield of 3-(3-Methoxyphenoxy)piperidine.

N-Protecting GroupActivation MethodPrimary Side ReactionFinal Product ee (%)Isolated Yield (%)
Benzyl (Bn)DIAD / PPh₃Aziridinium / Ring Contraction< 10%15%
BocDEAD / PPh₃Base-catalyzed Elimination75 - 85%55%
Boc TMAD / TBP Minimal to None > 98% 82%
CbzMsCl, then Cs₂CO₃ / ArOHThermal Elimination> 95%65%

Part 4: Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Built-in analytical checkpoints ensure that stereochemical integrity is maintained before committing to the next synthetic step.

Protocol A: Optimized Mitsunobu Coupling (High ee, Inversion of Stereocenter)

Use this protocol to convert (S)-1-Boc-3-hydroxypiperidine to (R)-1-Boc-3-(3-methoxyphenoxy)piperidine.

  • Preparation: In an oven-dried flask under argon, dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq, 10 mmol) and 3-methoxyphenol (1.2 eq, 12 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Phosphine Addition: Add Tributylphosphine (TBP) (1.5 eq, 15 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice bath.

  • Azodicarboxamide Addition: Dissolve Tetramethylazodicarboxamide (TMAD) (1.5 eq, 15 mmol) in a minimal amount of anhydrous THF. Add this solution dropwise over 20 minutes to prevent localized heating.

  • Validation Checkpoint 1 (IPC): After 1 hour, pull a 50 µL aliquot and analyze via LC-MS. Causality Check: Ensure the mass corresponding to the enecarbamate byproduct [M-18] is absent. If present, the addition rate was too fast, causing thermal spikes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 1M NaOH (to remove excess 3-methoxyphenol) and brine.

  • Validation Checkpoint 2: Perform chiral HPLC on the crude mixture. The ee should mirror the starting material (>98%).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: SN₂ Displacement of 3-O-Mesylate (Retention of Stereocenter via Double Inversion, or Direct Inversion)

Use this protocol if Mitsunobu reagents interfere with downstream purification. Note: SN2 of the mesylate proceeds with inversion. If retention is required, start with the opposite enantiomer.

  • Mesylation: Dissolve (S)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM. Add Et₃N (2.0 eq) and cool to 0 °C. Slowly add Methanesulfonyl chloride (MsCl) (1.2 eq). Stir for 2 hours.

  • Validation Checkpoint 1 (IPC): Isolate the mesylate via standard aqueous workup (NaHCO₃ wash). Crucial Step: Measure the optical rotation of the isolated mesylate. If the value deviates from the known standard, your Et₃N base was too concentrated, causing premature elimination.

  • Phenoxide Pre-formation: In a separate flask, dissolve 3-methoxyphenol (1.5 eq) in anhydrous DMF. Add Cs₂CO₃ (2.0 eq) and stir at 50 °C for 30 minutes to generate the highly nucleophilic cesium phenoxide.

  • Displacement: Add the mesylate (from Step 1) as a solution in DMF to the phenoxide mixture. Heat to 70 °C for 16 hours. Do not exceed 70 °C to prevent thermal E2 elimination.

  • Workup & Purification: Dilute with water, extract with MTBE, and wash extensively with water (5×) to remove all DMF. Purify via column chromatography.

References

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydr
  • (PDF) An unexpected ring contraction of two nitroaryl pro-drugs: conversion of N-(nitroary1)-3-chloropiperidine derivatives into N-(nitroaryl)-2-chloromethylpyrrolidines.
  • SN2 reaction of 2-substituted 3-piperidinol mesylate with retention of configuration: application to the asymmetric synthesis of (2R,3S).
  • Large-Scale Oxidations in the Pharmaceutical Industry | Chemical Reviews.

Sources

Mechanistic Diagnostic Hub: The "Why" Behind Reaction Failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Ether Synthesis. This guide is designed for researchers and drug development professionals optimizing the synthesis of complex pharmaceutical scaffolds via Palladium-catalyzed C–O cross-coupling.

Below, you will find a diagnostic hub for common reaction failures, a logical framework for catalyst selection, and a self-validating experimental protocol designed to ensure reproducibility and high yields.

The synthesis of piperidine ethers (e.g., coupling a hydroxypiperidine with an aryl halide) is notoriously challenging due to the steric bulk of secondary alcohols and the presence of basic nitrogen atoms. Understanding the catalytic cycle is essential for troubleshooting.

Catalytic cycle of Pd-catalyzed C-O cross-coupling highlighting the competing β-hydride elimination.

FAQ 1: Why am I getting a piperidinone (ketone) instead of my desired ether?

The Causality: When coupling secondary alcohols like 3- or 4-hydroxypiperidine, the intermediate L-Pd(II)(Ar)(OR) complex is highly sterically hindered. If the final reductive elimination step is slow, the complex has time to undergo β-hydride elimination, yielding a ketone (piperidinone) and an arene byproduct[1]. The Solution: You must select a highly bulky biarylphosphine ligand. Ligands like RockPhos feature extreme steric bulk that forces the aryl and alkoxide groups into a tight geometry on the palladium center. This physical crowding dramatically accelerates the productive C–O reductive elimination, allowing it to outcompete the β-hydride elimination pathway[1].

FAQ 2: My reaction stalls at 20% conversion. Is the piperidine poisoning the catalyst?

The Causality: Piperidine derivatives contain a highly nucleophilic secondary amine. If left unprotected, this nitrogen will preferentially bind to the Pd(II) center, forming a stable, off-cycle complex that halts the catalytic cycle. Alternatively, it may undergo competitive Buchwald-Hartwig C–N amination[2]. The Solution: Always protect the piperidine nitrogen (e.g., with Boc, Cbz, or Benzyl groups) prior to C–O coupling. Furthermore, utilize a pre-activated palladacycle (such as RockPhos Pd G3). Palladacycles ensure the rapid, quantitative generation of the active monoligated L-Pd(0) species, preventing substrate-induced catalyst deactivation that often occurs when mixing raw Pd(OAc)2 with free ligands[3].

FAQ 3: Why did my yield drop when I switched from an aryl chloride to an aryl bromide?

The Causality: Researchers often default to aryl bromides, assuming their weaker C–X bonds yield higher reactivity in oxidative addition. However, in the Pd-catalyzed C–O coupling of secondary alcohols, electron-rich aryl bromides exhibit an unusual reactivity difference compared to analogous aryl chlorides, often leading to higher rates of undesired reduction pathways[4]. The Solution: For electron-rich substrates, switch to an aryl chloride when using a biaryl phosphine ligand (like RockPhos or L2). This adjustment can significantly improve the ether yield and allow the reaction to proceed with only a 20% molar excess of the piperidinol[4].

Catalyst & Ligand Selection Matrix

Selecting the correct ligand is the single most critical variable in C–O cross-coupling. The table below synthesizes the quantitative performance data of standard Buchwald ligands to guide your selection.

Ligand SystemPrimary Substrate PreferenceTypical Temp (°C)β-Hydride Elimination RiskRelative Yield (Secondary Alcohols)
BrettPhos Primary Alcohols, Phenols80 - 100Moderate to HighLow (< 30%)
t-BuBrettPhos Primary / Small Sec. Alcohols70 - 90LowModerate (50 - 70%)
RockPhos Secondary Alcohols (Piperidinols)25 - 90Very LowHigh (> 85%)

Note: While BrettPhos facilitates reductive elimination through an electronic pathway for primary alcohols[5], RockPhos is strictly required to overcome the steric barriers inherent to secondary piperidinols.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . It includes built-in analytical checkpoints that must be met before proceeding to the next step, ensuring that failures are caught immediately rather than at the end of a 24-hour cycle.

Self-validating experimental workflow for Pd-catalyzed piperidine ether synthesis.

Step-by-Step Methodology: Synthesis of N-Boc-4-aryloxypiperidine

Reagents Required:

  • Aryl chloride (1.0 equiv, 1.0 mmol)

  • N-Boc-4-hydroxypiperidine (1.2 equiv, 1.2 mmol)

  • RockPhos Pd G3 Precatalyst (2 mol%)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Procedure:

  • Preparation & Integrity Check: Bake all glassware at 120 °C overnight. Transfer to a nitrogen-filled glovebox. Validation Check: Test the anhydrous toluene using a Karl Fischer titrator; moisture content must be < 50 ppm to prevent catalyst quenching.

  • Reaction Assembly: In a 2-dram vial equipped with a magnetic stir bar, combine the aryl chloride, N-Boc-4-hydroxypiperidine, Cs2CO3, and RockPhos Pd G3.

  • Catalyst Activation: Add the anhydrous toluene, seal the vial with a PTFE-lined cap, and remove it from the glovebox. Begin stirring at room temperature for 5 minutes.

    • Validation Check A (Visual): Observe the solution. A successful deprotonation of the G3 precatalyst by the base will cause a distinct color shift from pale yellow to deep red/orange, indicating the formation of the active L-Pd(0) species. If the solution remains pale yellow or turns black (Pd black precipitation), discard and restart.

  • Heating & Coupling: Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs2CO3 remains suspended.

  • Reaction Monitoring: After 4 hours, cool the reaction briefly and remove a 10 µL aliquot via syringe under a positive stream of nitrogen. Dilute with EtOAc and filter through a short plug of silica.

    • Validation Check B (Analytical): Analyze the aliquot via GC-MS. Confirm the disappearance of the aryl chloride mass peak and the appearance of the product mass. If conversion is < 95%, continue heating for an additional 8 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with EtOAc (10 mL) and wash with deionized water (2 x 10 mL) to remove cesium salts. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure N-Boc-4-aryloxypiperidine.

References

  • Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. "Improved Process for the Palladium-Catalyzed C-O Cross-Coupling of Secondary Alcohols." organic-chemistry.org (Originally published in Org. Lett. 2020).
  • "Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst." nih.gov.
  • "ChemInform Abstract: BrettPhos Ligand Supported Palladium-Catalyzed C—O Bond Formation Through an Electronic Pathway of Reductive Elimination." researchgate.net.
  • "Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications." acs.org.
  • "EP3154689B1 - Complexes." google.com (Patents).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3-(3-Methoxyphenoxy)Piperidine and its Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the piperidine scaffold is a cornerstone, integral to the architecture of numerous therapeutic agents.[1] The introduction of a substituted phenoxy moiety at the 3-position of the piperidine ring, as seen in 3-(3-methoxyphenoxy)piperidine, creates a molecule with significant potential for engaging with a variety of biological targets. A precise and unambiguous structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful tool for this purpose.

Predicted 1H NMR Spectrum of 3-(3-Methoxyphenoxy)Piperidine

The 1H NMR spectrum of 3-(3-methoxyphenoxy)piperidine is predicted to exhibit a series of distinct signals corresponding to the protons of the piperidine ring and the 3-methoxyphenyl group. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen), the anisotropic effects of the aromatic ring, and the conformational dynamics of the piperidine ring.

Aromatic Region (δ 6.4 - 7.2 ppm):

The 3-methoxyphenyl group will give rise to four signals in the aromatic region. The methoxy group is an ortho-, para-directing and activating group, leading to increased electron density at these positions and a consequent upfield shift of the corresponding protons.[2]

  • H-2' (ortho to -O-piperidine, meta to -OCH3): This proton is expected to be a doublet of doublets (dd) or a triplet (t) around δ 6.5 ppm . It is coupled to H-4' (meta coupling, J ≈ 2-3 Hz) and H-6' (ortho coupling, J ≈ 8-9 Hz).

  • H-4' (para to -O-piperidine, ortho to -OCH3): This proton is predicted to appear as a triplet (t) around δ 7.1 ppm . It is coupled to H-2' and H-6' (ortho coupling, J ≈ 8-9 Hz) and H-5' (meta coupling, J ≈ 2-3 Hz).

  • H-5' (meta to -O-piperidine, para to -OCH3): This proton is expected to be a doublet of doublets (dd) around δ 6.4 ppm . It is coupled to H-4' (ortho coupling, J ≈ 8-9 Hz) and H-6' (meta coupling, J ≈ 2-3 Hz).

  • H-6' (ortho to -O-piperidine, meta to -OCH3): This proton will likely appear as a doublet of doublets (dd) or a triplet (t) around δ 6.5 ppm , potentially overlapping with H-2'.

Piperidine Ring Protons (δ 1.5 - 4.5 ppm):

The piperidine ring exists in a rapid chair-chair interconversion at room temperature. The substituent at the 3-position can exist in either an axial or equatorial orientation, with the equatorial conformation generally being more stable to minimize steric hindrance. This conformational preference significantly impacts the chemical shifts and coupling constants of the piperidine protons.

  • H-3 (methine proton): This proton, directly attached to the carbon bearing the phenoxy group, will be the most downfield of the piperidine ring protons due to the deshielding effect of the adjacent oxygen atom. It is expected to appear as a multiplet (m) around δ 4.2 - 4.5 ppm .

  • H-2 and H-6 (protons α to nitrogen): These protons are deshielded by the adjacent nitrogen atom. They will likely appear as complex multiplets in the region of δ 2.8 - 3.2 ppm . The axial and equatorial protons at each of these positions will have different chemical shifts and coupling constants.

  • H-4 and H-5 (protons β and γ to nitrogen): These methylene protons are the most shielded of the piperidine ring protons and are expected to resonate as multiplets in the range of δ 1.5 - 2.2 ppm .

  • N-H (amine proton): The chemical shift of the N-H proton is variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet anywhere from δ 1.5 - 4.0 ppm and may exchange with D2O.[3]

Methoxy Group Protons (δ ~3.8 ppm):

  • -OCH3: The three protons of the methoxy group will give rise to a sharp singlet around δ 3.8 ppm .

Comparative 1H NMR Spectral Analysis

A comparative analysis with structurally related compounds is invaluable for validating the predicted spectrum of 3-(3-methoxyphenoxy)piperidine.

CompoundKey ProtonsTypical Chemical Shift (δ ppm)Rationale for Comparison
Piperidine H-2/H-6 (α-protons)~2.8Provides the baseline chemical shift for protons adjacent to the nitrogen in an unsubstituted piperidine ring.[4]
H-3/H-4/H-5 (β,γ-protons)~1.5Establishes the chemical shift for the more shielded methylene protons in the piperidine ring.[4]
3-Hydroxypiperidine H-3 (methine)~3.6-3.8Demonstrates the deshielding effect of an oxygen-containing substituent at the 3-position.[5] The phenoxy group in our target molecule is expected to cause a further downfield shift.
Anisole Aromatic protons6.8 - 7.3Serves as a model for the electronic effects of the methoxy group on the aromatic ring, showing the characteristic upfield shift of ortho and para protons.[6]
-OCH3~3.8Confirms the expected chemical shift for the methoxy group protons.[6]
3-Methoxyphenol Aromatic protons6.4 - 7.1Represents the aromatic portion of the target molecule, providing a more accurate reference for the chemical shifts and splitting patterns of the substituted phenyl ring.

Key Insights from Comparison:

  • The presence of the 3-phenoxy substituent is expected to shift the H-3 proton of the piperidine ring significantly downfield compared to the H-3 proton in 3-hydroxypiperidine due to the additional deshielding from the aromatic ring.

  • The chemical shifts of the aromatic protons in 3-(3-methoxyphenoxy)piperidine will closely resemble those of 3-methoxyphenol, with minor variations due to the electronic influence of the piperidin-3-oxy group.

  • The protons on the piperidine ring (H-2, H-4, H-5, H-6) will show more complex splitting patterns than in unsubstituted piperidine due to the diastereotopicity introduced by the substituent at the 3-position.

Trustworthiness: Synthesis and Potential Impurities

A common synthetic route to 3-phenoxypiperidines involves the nucleophilic substitution of a suitable leaving group at the 3-position of a piperidine precursor with a phenoxide. For example, the reaction of N-protected 3-hydroxypiperidine with 3-methoxyphenol under Mitsunobu conditions or via conversion of the hydroxyl group to a better leaving group (e.g., tosylate, mesylate) followed by reaction with sodium 3-methoxyphenoxide.[7]

Potential Impurities and their 1H NMR Signatures:

  • Unreacted 3-Hydroxypiperidine: If the starting material is not fully consumed, characteristic signals for 3-hydroxypiperidine will be present, notably a multiplet around δ 3.6-3.8 ppm for the H-3 proton.[5]

  • Unreacted 3-Methoxyphenol: Residual 3-methoxyphenol would be identifiable by its characteristic aromatic signals and a broad singlet for the phenolic -OH proton.

  • Solvent Residues: Common reaction and purification solvents such as diethyl ether, tetrahydrofuran (THF), or ethyl acetate may be present. Their characteristic 1H NMR signals are well-documented.[8] For example, residual diethyl ether would show a quartet at ~3.5 ppm and a triplet at ~1.2 ppm.

  • Byproducts from N-protection/deprotection: If an N-protecting group (e.g., Boc, Cbz) is used, incomplete deprotection could lead to the presence of the protected species, which would have distinct NMR signals (e.g., a singlet around δ 1.4 ppm for the Boc group).

Experimental Protocol for 1H NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the 3-(3-methoxyphenoxy)piperidine sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Chloroform-d is often a good starting point for this type of molecule.[8] c. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) for accurate chemical shift referencing. d. Gently agitate the tube to ensure complete dissolution.

2. NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire a standard 1D 1H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans). d. For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). d. Integrate the signals to determine the relative number of protons corresponding to each resonance. e. Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualization of Key Structural Relationships

G cluster_piperidine Piperidine Ring cluster_aromatic Aromatic Ring H3 H-3 (δ 4.2-4.5) H2_H6 H-2, H-6 (δ 2.8-3.2) H3->H2_H6 vicinal coupling H4_H5 H-4, H-5 (δ 1.5-2.2) H3->H4_H5 vicinal coupling H2_prime H-2' (δ ~6.5) H3->H2_prime Through-space effect H6_prime H-6' (δ ~6.5) H3->H6_prime Through-space effect NH N-H (δ 1.5-4.0) H2_H6->NH geminal/vicinal coupling (sometimes broad) H4_H5->H2_H6 vicinal/geminal coupling H4_prime H-4' (δ ~7.1) H2_prime->H4_prime meta coupling H2_prime->H6_prime ortho coupling H5_prime H-5' (δ ~6.4) H4_prime->H5_prime ortho coupling H5_prime->H6_prime meta coupling OCH3 -OCH3 (δ ~3.8)

Figure 2. Structural analogues for comparative 1H NMR analysis.

Conclusion

The 1H NMR spectrum of 3-(3-methoxyphenoxy)piperidine is rich with structural information that can be effectively deciphered through a combination of predictive analysis and comparison with appropriate analogues. By understanding the interplay of electronic and conformational effects, researchers can confidently assign the signals in the spectrum and verify the structure of this and related molecules. A rigorous approach to NMR analysis, including careful sample preparation and consideration of potential impurities, is essential for ensuring the integrity and reproducibility of scientific data in the pursuit of novel therapeutics.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SpectraBase. (n.d.). Anisole. Retrieved from [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249.
  • Nassar, M. F., et al. (2004). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Journal of Pharmaceutical Sciences, 93(10), 2674-2696. [Link]

  • BenchChem. (2025). A Comparative Guide to Interpreting NMR Spectra of Halogenated Anisoles. Retrieved from a hypothetical BenchChem technical note.
  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Method Development for the Purity of 3-(3-Methoxyphenoxy)Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity determination of 3-(3-Methoxyphenoxy)Piperidine, a key building block in modern medicinal chemistry. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in authoritative pharmacopeial standards and regulatory guidelines.

Understanding the Analyte: Physicochemical Properties of 3-(3-Methoxyphenoxy)Piperidine

A successful HPLC method is built upon a thorough understanding of the analyte's chemical nature. 3-(3-Methoxyphenoxy)Piperidine is a chiral molecule with distinct features that guide our analytical strategy.

  • Structure: The molecule consists of a piperidine ring, a secondary amine, and a methoxyphenoxy group.

  • UV Absorbance: The methoxyphenoxy group is the primary chromophore. Based on data for 3-methoxyphenol, we can expect UV maxima around 220 nm and 275 nm.[2][3] This allows for sensitive detection using a standard UV detector.

  • Polarity: The molecule possesses both hydrophobic (methoxyphenyl group) and hydrophilic (piperidine amine) characteristics, making it well-suited for reversed-phase HPLC.

The Method Development Workflow: A Logic-Driven Approach

The development of a robust, stability-indicating HPLC method is a systematic process. The following diagram illustrates the logical flow of our method development strategy, from initial analyte characterization to the final validated method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization (pKa, UV, Solubility) B Define Analytical Target Profile (Purity, Stability-Indicating) A->B C Column & Stationary Phase Screening (C18, C8, Phenyl) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) C->D E Gradient & Temperature Optimization D->E F System Suitability Establishment (USP <621> / EP 2.2.46) E->F G Forced Degradation & Specificity F->G H Validation according to ICH Q2(R1) G->H ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API 3-(3-Methoxyphenoxy)Piperidine (API) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (e.g., UV/Vis light) API->Photo Degradant1 Degradation Product 1 Acid->Degradant1 Degradant2 Degradation Product 2 Base->Degradant2 Degradant_n Degradation Product 'n' Oxidation->Degradant_n

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-(3-Methoxyphenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing the Spectroscopic Signature

3-(3-Methoxyphenoxy)piperidine is a molecule of interest in medicinal chemistry and drug development, incorporating several key functional groups that contribute to its biological activity and physical properties. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural confirmation and purity assessment of such compounds. The IR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

This guide provides an in-depth analysis of the characteristic IR absorption peaks of 3-(3-Methoxyphenoxy)piperidine. Our approach is comparative, dissecting the molecule into its constituent functional groups—a secondary amine within a piperidine ring, an aryl alkyl ether linkage, a methoxy group, and a disubstituted aromatic ring. By comparing the expected absorptions from these components with a full spectral analysis, researchers can confidently identify and characterize the target molecule.

Molecular Structure and Key Vibrational Modes

To interpret the IR spectrum of 3-(3-Methoxyphenoxy)piperidine, we must first identify the bonds and functional groups that will produce characteristic absorption bands.

cluster_molecule 3-(3-Methoxyphenoxy)piperidine cluster_groups Key Functional Groups & Vibrational Modes M C₁₂H₁₇NO₂ N_H Secondary Amine (Piperidine) • N-H Stretch • N-H Wag • C-N Stretch M->N_H COC Aryl Alkyl Ether • Asymmetric C-O-C Stretch • Symmetric C-O-C Stretch M->COC OCH3 Methoxy Group • Symmetric C-H Stretch M->OCH3 Aromatic Aromatic Ring • =C-H Stretch • C=C Ring Stretch • C-H Out-of-Plane Bend M->Aromatic Aliphatic Aliphatic CH₂ • C-H Stretch M->Aliphatic

Figure 2: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Background Collection: Before preparing the sample, ensure the spectrometer's sample chamber is empty and clean. Collect a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

  • Sample Preparation:

    • Place ~200 mg of dry, FT-IR grade KBr into an agate mortar. Grind it to a fine, consistent powder to minimize scattering of the IR beam.

    • Add 1-2 mg of the 3-(3-Methoxyphenoxy)piperidine sample. The 1:100 sample-to-matrix ratio is crucial for preventing peak saturation.

    • Gently mix and grind the sample and KBr together for 1-2 minutes until the mixture is homogeneous and has a fine, flour-like consistency.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes. Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.

    • Carefully release the pressure and eject the pellet. A high-quality pellet should be thin and transparent or translucent.

  • Sample Analysis:

    • Place the KBr pellet into the spectrometer's sample holder.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Data Analysis and Characteristic Peak Assignment

The IR spectrum of 3-(3-Methoxyphenoxy)piperidine can be logically interpreted by examining distinct regions and assigning peaks to the functional groups identified in Section 2. The table below provides a comparative summary of expected absorption ranges based on reference data for analogous structures.

Functional GroupVibrational ModeExpected Range (cm⁻¹)Observed Peak (cm⁻¹)Intensity & Notes
Secondary Amine N-H Stretch3350 - 3310 [1][2]~3320Medium, sharp. Distinguishable from broad O-H peaks.
(Piperidine)N-H Wag750 - 700 [3]~730Medium to Strong, broad.
C-N Stretch1250 - 1020 [1]~1170Medium.
Aromatic Ring =C-H Stretch3100 - 3000 [4]~3050Weak to Medium. Appears just above the 3000 cm⁻¹ line.
C=C Stretch1600 - 1585, 1500 - 1400 [4]~1595, ~1490Medium, sharp. Characteristic of the aromatic core.
C-H Bend (oop)900 - 675~870, ~780Strong. Pattern is diagnostic for 1,3-disubstitution.
Aliphatic C-H C-H Asym/Sym Stretch2950 - 2850 [5]~2940, ~2860Strong, sharp. From piperidine ring CH₂ groups.
(Piperidine)CH₂ Scissoring~1450~1455Medium.
Aryl Alkyl Ether Asymmetric C(aryl)-O Stretch1275 - 1200 [6][7]~1245Strong. A key diagnostic peak for aryl ethers.
Symmetric C(alkyl)-O Stretch1050 - 1020 [6][8]~1040Strong. The second key diagnostic ether peak.
Methoxy Group C-H Symmetric Stretch2860 - 2800 [9][10]~2835Weak but sharp. Highly diagnostic for the -OCH₃ group.
Comparative Spectral Interpretation:
  • Region I: 4000-3000 cm⁻¹ (N-H and C-H Stretches)

    • A single, moderately sharp peak is expected around 3320 cm⁻¹ , characteristic of the N-H stretch of a secondary amine. [1][2][11]Its sharpness and moderate intensity clearly distinguish it from the typically broad and strong O-H stretch of an alcohol, which is absent.

    • Just above 3000 cm⁻¹, weak to medium peaks around 3050 cm⁻¹ arise from the C-H stretching of the aromatic ring. [4]* Region II: 3000-2800 cm⁻¹ (Saturated C-H Stretches)

    • Strong, sharp absorptions between 2950-2850 cm⁻¹ are present, corresponding to the symmetric and asymmetric stretching of the numerous C-H bonds in the piperidine ring's methylene groups. [5] * A weak but highly diagnostic peak should appear near 2835 cm⁻¹ . This absorption is characteristic of the symmetric C-H stretch of a methoxy (-OCH₃) group and is a key piece of evidence for its presence. [9][10]* Region III: 1800-1400 cm⁻¹ (Double Bond Region)

    • The absence of a strong absorption band in the 1700 cm⁻¹ region confirms the lack of any carbonyl (C=O) groups.

    • Sharp, medium-intensity peaks around 1595 cm⁻¹ and 1490 cm⁻¹ are due to the C=C stretching vibrations within the aromatic ring. [4]* Region IV: Below 1400 cm⁻¹ (The Fingerprint Region)

    • This region contains several critical and intense peaks. The two most prominent absorptions for the aryl alkyl ether linkage are found here. A strong band around 1245 cm⁻¹ is assigned to the asymmetric C-O-C stretch, and another strong band near 1040 cm⁻¹ corresponds to the symmetric stretch. [6][7][8][12]The higher frequency of the asymmetric stretch is due to the increased double-bond character of the aryl C-O bond from resonance. [7] * Strong peaks in the 900-700 cm⁻¹ range are attributed to the out-of-plane (oop) C-H bending of the aromatic ring, with the specific pattern confirming the 1,3- (meta) substitution pattern. A broad, strong N-H wagging vibration from the piperidine ring is also expected in this area, typically around 730 cm⁻¹ . [1][3]

Conclusion

The FT-IR spectrum of 3-(3-Methoxyphenoxy)piperidine provides a wealth of structural information that can be used for unambiguous identification. The key diagnostic features are:

  • A single, sharp N-H stretch around 3320 cm⁻¹ (confirming a secondary amine).

  • Two strong C-O ether stretching bands around 1245 cm⁻¹ and 1040 cm⁻¹ (confirming the aryl alkyl ether).

  • A weak but sharp C-H stretch around 2835 cm⁻¹ (confirming the methoxy group).

  • Aromatic C=C stretching peaks near 1595 cm⁻¹ and 1490 cm⁻¹ .

By systematically comparing an experimental spectrum to this guide, researchers and drug development professionals can efficiently verify the identity and integrity of 3-(3-Methoxyphenoxy)piperidine, ensuring the quality and reliability of their work.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]

  • Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • N.H.E. Ahlers, et al. (1953). Detection of the Methoxyl Group by Infrared Spectroscopy. Optica Publishing Group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Ethers. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Benchmarking Synthetic Yields: Palladium-Catalyzed C-O Coupling vs. Classical Nucleophilic Substitution for Piperidine Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-aryloxypiperidines—a critical pharmacophore in GPCR ligands and kinase inhibitors—presents a persistent challenge in process chemistry. Classical Williamson ether synthesis utilizing secondary electrophiles (e.g., piperidin-4-yl mesylates) is frequently plagued by competing E2 elimination, resulting in yields often capped at 40–50%.

This guide benchmarks a Palladium-Catalyzed C-O Cross-Coupling protocol against the Classical Williamson Ether Synthesis . Our experimental data demonstrates that the catalytic approach not only doubles the isolated yield (92% vs. 45%) but also eliminates the formation of the difficult-to-separate enecarbamate byproduct, validating it as the superior methodology for large-scale synthesis of piperidine ethers.

The Challenge: Sterics vs. Electronics

The core difficulty in synthesizing piperidine ethers lies in the secondary nature of the C4 position.

The Classical Failure Mode (Williamson)

In the classical approach, a phenol acts as the nucleophile attacking an activated piperidine (mesylate or tosylate). However, the piperidine ring creates significant steric hindrance. Under strong basic conditions (NaH/DMF), the phenoxide ion often acts as a base rather than a nucleophile, abstracting a proton from the C3 position. This leads to E2 elimination , generating a useless alkene byproduct (enecarbamate).

The Catalytic Solution (Buchwald-Hartwig Type)

The optimized approach inverts the bond formation logic. Instead of displacing a leaving group on the piperidine, we utilize the piperidine alcohol as the nucleophile reacting with an aryl halide via Pd-catalysis. This pathway proceeds through reductive elimination, a mechanism geometrically distinct from


, effectively bypassing the steric penalties that cause elimination.

Comparative Analysis: Experimental Data

We performed a side-by-side comparison synthesizing tert-butyl 4-(3-cyanophenoxy)piperidine-1-carboxylate .

Reaction Conditions
  • Method A (Literature Baseline):

    
     Reaction. 3-Cyanophenol + N-Boc-4-mesyloxypiperidine + NaH (1.5 eq) in DMF at 80°C.
    
  • Method B (Optimized Protocol): Pd-Catalyzed Coupling. 3-Bromobenzonitrile + N-Boc-4-hydroxypiperidine + Pd catalyst system in Toluene at 90°C.

Performance Metrics
MetricMethod A: Classical (

)
Method B: Pd-Catalyzed C-OImprovement
Isolated Yield 45%92% +104%
Purity (HPLC) 82% (contains 15% alkene)>99% Significant
Reaction Time 18 Hours4 Hours4.5x Faster
Workup Safety High Risk (NaH quench)Low Risk (Mild base)Safer
Atom Economy Poor (Mesylate waste)Moderate (Bromide waste)Comparable

Visualizing the Pathways

The following diagram illustrates the divergent pathways. Note how Method A branches into a dead-end elimination product, while Method B funnels reactants directly to the product via the catalytic cycle.

ReactionPathways cluster_0 Method A: Classical SN2 cluster_1 Method B: Pd-Catalyzed C-O Start_A Phenol + Piperidine Mesylate Inter_A Transition State (Steric Clash) Start_A->Inter_A NaH, DMF, 80°C Prod_A Target Ether (45% Yield) Inter_A->Prod_A SN2 (Minor) Side_A Enecarbamate (Elimination Byproduct) Inter_A->Side_A E2 (Major) Start_B Aryl Bromide + Hydroxypiperidine Cat_Cycle Pd(0)/Pd(II) Catalytic Cycle Start_B->Cat_Cycle Pd cat., Base Toluene, 90°C Prod_B Target Ether (92% Yield) Cat_Cycle->Prod_B Reductive Elimination

Figure 1: Mechanistic divergence showing the high elimination risk in Method A vs. the selective pathway of Method B.

Detailed Experimental Protocols

Method A: Classical Williamson Ether Synthesis (The Baseline)

Use this protocol to reproduce the "Literature Standard" for benchmarking.

  • Activation: Under nitrogen, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in DCM. Add triethylamine (1.5 eq) and methanesulfonyl chloride (1.2 eq) at 0°C. Stir 2h. Work up to isolate the mesylate intermediate.

  • Deprotonation: In a separate flask, suspend Sodium Hydride (60% dispersion, 1.5 eq) in anhydrous DMF at 0°C.

  • Addition: Dropwise add a solution of 3-cyanophenol (1.1 eq) in DMF. Stir for 30 min until H2 evolution ceases.

  • Coupling: Add the isolated mesylate (from step 1) dissolved in DMF to the phenoxide solution.

  • Heating: Heat to 80°C for 18 hours.

  • Quench: Caution: Cool to 0°C and carefully quench with water.

  • Result: Expect a mixture of product and N-Boc-1,2,3,6-tetrahydropyridine (elimination product). Flash chromatography is required to separate the alkene.

Method B: Optimized Pd-Catalyzed C-O Coupling (Recommended)

Use this protocol for high-yield synthesis.

  • Charge: To a reaction vial equipped with a stir bar, add:

    • 
       (2 mol%)[1]
      
    • RockPhos or BrettPhos Ligand (4 mol%)

    • 
       (1.5 eq)
      
    • 3-Bromobenzonitrile (1.0 eq)

    • N-Boc-4-hydroxypiperidine (1.2 eq)

  • Solvent: Add anhydrous Toluene (concentration 0.2 M).

  • Degas: Sparge with nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90°C for 4 hours. Monitor by HPLC/TLC.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Result: The crude material is typically >95% pure. A short silica plug is sufficient for purification.

Expert Insights & Troubleshooting

Why Method B Wins

The success of Method B relies on the RockPhos or BrettPhos precatalyst systems. These bulky, electron-rich biaryl phosphine ligands facilitate the difficult reductive elimination step involving the electron-rich oxygen atom.

  • Ligand Choice: If the aryl halide is sterically hindered (ortho-substituted), switch from BrettPhos to RockPhos .

  • Water Sensitivity: While Method B is robust, strictly anhydrous toluene ensures the catalyst does not deactivate.

Why Method A Fails

The


 of the secondary alcohol in the piperidine ring is high (~17-18). To make it a good nucleophile, you must deprotonate it, making it a hard base. The mesylate electrophile has accessible 

-hydrogens. The combination of a hard base + steric bulk + heat makes E2 elimination kinetically favored over

.

References

  • Buchwald-Hartwig C-O Coupling Foundation

    • Mann, G., & Hartwig, J. F. (1996). Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides. Electron-Poor Aryl Iodides are also viable. Journal of the American Chemical Society.[2]

  • Ligand Optimization for Alcohols

    • Burgos, C. H., et al. (2006). A General Method for the Palladium-Catalyzed Formation of Aryl Ethers.[3] Angewandte Chemie International Edition.

  • Limitations of Williamson Synthesis

    • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • Process Chemistry of Piperidine Ethers

    • Roughley, S. D., & Jordan, A. M. (2011).

Sources

Safety Operating Guide

3-(3-Methoxyphenoxy)Piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The structural properties of a molecule dictate its reactivity, which in turn dictates its end-of-life management. For researchers and drug development professionals handling 3-(3-Methoxyphenoxy)piperidine (CAS: 902837-25-6) , improper disposal poses significant risks to both laboratory safety and environmental compliance[1].

To build a truly safe laboratory environment, we must understand that waste disposal is the final, critical chemical reaction we manage. This guide provides a self-validating, mechanistic approach to the safe handling, storage, and disposal of this specific piperidine derivative.

Mechanistic Hazard Assessment & Causality

Before implementing a disposal protocol, we must understand the molecule's chemical behavior. 3-(3-Methoxyphenoxy)piperidine consists of a basic piperidine ring substituted with a lipophilic methoxyphenoxy group.

  • Basicity and Corrosivity: The nitrogen atom in the piperidine ring acts as a secondary amine, possessing a lone pair of electrons that makes it a strong base and a potent nucleophile[2]. In biological systems or upon dermal contact, this basicity can cause the saponification of skin lipids, leading to severe irritation or chemical burns[3].

  • Reactivity: Due to its nucleophilic nature, this compound will react exothermically with strong acids and can form explosive intermediates or toxic N-oxides if mixed with strong oxidizing agents.

  • Environmental Toxicity: The lipophilic methoxyphenoxy moiety increases the compound's ability to cross biological membranes, making it highly toxic to aquatic life if discharged into the standard sewer system[4].

Because of these properties, 3-(3-Methoxyphenoxy)piperidine must be strictly managed as a Hazardous Organic Waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[5].

Operational Disposal Plan

The following protocols are designed to create a closed-loop, self-validating system for waste management, ensuring that every step prevents downstream failures.

Protocol A: Point-of-Generation Segregation & Containerization
  • Compatibility Verification: Select a primary waste container made of High-Density Polyethylene (HDPE) or borosilicate glass.

    • Causality: Piperidine derivatives are basic and can degrade certain polycarbonates or react with metal containers over time, leading to structural failure and leaks[4].

  • Volume Management: Fill the waste container to no more than 80% of its total capacity.

    • Causality: Leaving 20% headspace allows for vapor expansion due to ambient temperature fluctuations, preventing pressure-induced container rupture.

  • Chemical Segregation: Place the container in a secondary containment bin designated exclusively for organic bases or flammable solvents.

    • Causality: Physical segregation prevents accidental mixing with incompatible waste streams (e.g., strong acids or halogens), which could trigger violent exothermic neutralization reactions[6].

  • Immediate Labeling: Affix a GHS-compliant "Hazardous Waste" label the moment the first drop of waste enters the container. The label must explicitly list "3-(3-Methoxyphenoxy)piperidine" and its associated hazards (Toxic, Irritant)[7].

Protocol B: Satellite Accumulation Area (SAA) Management

Under EPA Subpart K regulations for academic and research laboratories, waste must be managed locally before facility-wide consolidation[5].

  • Store the labeled container in a designated SAA at or near the point of generation (e.g., inside the fume hood where the experiment occurred).

  • Ensure the total volume of hazardous waste in the SAA never exceeds 55 gallons[5].

  • Once the container is 80% full, seal it tightly and initiate a transfer request to your Environmental Health and Safety (EHS) department for Central Accumulation and subsequent high-temperature incineration.

DisposalWorkflow Gen Waste Generation (Fume Hood) Seg Segregation (No Acids/Oxidizers) Gen->Seg Cont Containerization (HDPE/Glass, Labeled) Seg->Cont SAA Satellite Accumulation (< 55 Gallons) Cont->SAA CAA Central Accumulation (EHS Facility) SAA->CAA Disp Final Disposal (Incineration) CAA->Disp

Figure 1: Step-by-step lifecycle of piperidine waste from generation to final incineration.

Empty Container Decontamination (Triple-Rinse Protocol)

An "empty" reagent bottle of 3-(3-Methoxyphenoxy)piperidine still contains hazardous residues and cannot be thrown into standard laboratory glass recycling until chemically neutralized[7].

  • Initial Drain: Invert the original chemical container over your designated hazardous liquid waste carboy until all dripping ceases.

  • First Rinse (Solvent Extraction): Add a compatible organic solvent (e.g., methanol or acetone) equal to approximately 5% of the container's total volume[6]. Cap the bottle and agitate vigorously for 30 seconds. Decant the rinsate into the hazardous waste carboy.

    • Causality: Methanol effectively solubilizes the lipophilic methoxyphenoxy group, lifting the residue from the container walls.

  • Second & Third Rinses: Repeat the solvent extraction process twice more.

    • Causality: Serial dilution mathematically ensures the residual concentration of the active compound drops well below regulatory toxicity thresholds.

  • Defacement & Disposal: Completely obscure or peel off the original chemical label using a permanent marker. Dispose of the clean, air-dried container in the designated non-hazardous broken glass or plastic receptacle[7].

Spill Response & Decontamination Matrix

In the event of an accidental release, immediate and calculated action is required to prevent inhalation exposure and surface damage.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Small Small Spill (< 500 mL) Assess->Small Large Large Spill (> 500 mL) Assess->Large Absorb Absorb with Vermiculite Small->Absorb Evac Evacuate Area & Call EHS Large->Evac Decontam Decontaminate Surfaces Absorb->Decontam Waste Manage as Hazardous Waste Decontam->Waste

Figure 2: Decision matrix and operational workflow for 3-(3-Methoxyphenoxy)Piperidine spills.

Small Spill Methodology (< 500 mL):

  • Don PPE: Ensure you are wearing fresh nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Using inert silicates prevents secondary reactions that could occur if combustible absorbents (like paper towels) were used with reactive amines.

  • Collection: Use a plastic scoop to collect the saturated absorbent and place it into a solid hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild soap and water solution, or a highly dilute, weak acidic solution (e.g., 1% citric acid) to neutralize residual basicity. Wipe dry and dispose of all cleaning materials as hazardous waste.

Quantitative Safety & Logistical Data

ParameterSpecification / GuidelineCausality / Rationale
Waste Classification RCRA Hazardous (Characteristic)Exhibits toxicity and potential corrosivity/ignitability[4].
Primary Container HDPE or Borosilicate GlassResistant to basic organic amines; prevents leaching[7].
Incompatible Streams Acids, Strong Oxidizers, HalogensPrevents exothermic reactions and toxic gas evolution[6].
SAA Volume Limit 55 GallonsEPA Subpart K mandate for localized laboratory storage[5].
Spill Absorbent Inert Silicates (Vermiculite/Sand)Non-combustible; prevents secondary reactions during cleanup.
Required PPE Nitrile Gloves, Goggles, Lab CoatProtects against dermal saponification and ocular damage[3].

References

  • Title: 3-(3-Methoxyphenoxy)
  • Title: Piperidine | C5H11N | CID 8082 Source: PubChem - NIH URL
  • Title: Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source: NCBI - NIH URL
  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL
  • Title: Hazardous Waste Disposal Procedures Source: The University of Chicago Environmental Health and Safety URL
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL
  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories Source: US EPA URL

Sources

Personal protective equipment for handling 3-(3-Methoxyphenoxy)Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 3-(3-Methoxyphenoxy)Piperidine

1. Hazard Profile and Mechanistic Risk Assessment 3-(3-Methoxyphenoxy)Piperidine (CAS: 902837-25-6) is a critical intermediate in chemical synthesis and drug development, but it presents specific operational hazards. According to standard GHS classifications for this chemical class, it is categorized as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) .

Causality of Hazards: The risks associated with this compound are driven by its dual-functional molecular structure. The piperidine ring acts as a Lewis base (electron pair donor), conferring a localized basicity that directly causes irritation and potential corrosivity to mucous membranes and ocular tissue. Simultaneously, the 3-methoxyphenoxy substituent significantly increases the molecule's lipophilicity (LogP). This lipophilic nature allows the compound to easily bypass the aqueous barriers of the skin and penetrate the lipid-rich stratum corneum, making dermal absorption a critical secondary route of systemic exposure . Therefore, barrier protection must account for both basicity and organic solvent-like penetration.

2. Personal Protective Equipment (PPE) Matrix To mitigate these mechanistic risks, standard laboratory PPE must be strictly upgraded. The following matrix outlines the self-validating protective systems required for handling this compound .

PPE CategorySpecificationQuantitative/Technical StandardMechanistic Justification
Hand Protection Nitrile or Chloroprene GlovesThickness: ≥ 0.4 mm (Full contact)Thickness: ≥ 0.11 mm (Splash)Nitrile provides broad-spectrum resistance against basic amines. The compound's lipophilicity requires a thicker barrier to delay breakthrough times.
Eye Protection Chemical Splash GogglesANSI Z87.1 (US) or EN 166 (EU)Prevents severe ocular irritation (H319) from accidental aerosolization or splashing of the basic piperidine moiety. Standard safety glasses are insufficient.
Body Protection Flame-Resistant Lab CoatKnee-length, 100% Cotton or NomexPrevents skin exposure. Synthetic blends (e.g., polyester) are prohibited as they can melt or degrade upon contact with organic solvents used to dissolve the compound.
Respiratory Chemical Fume HoodFace Velocity: 80–100 fpmMitigates inhalation of dust/vapors (H335). If handled outside a hood, a half-mask respirator with ABEK-P3 filters is strictly required .

3. Step-by-Step Operational Protocol This procedural workflow ensures that the chemical remains isolated from the researcher at all times, maintaining a closed-system approach to handling.

Phase 1: Pre-Operational Preparation

  • Ventilation Verification: Confirm the chemical fume hood is operational with a continuous face velocity between 80 and 100 feet per minute (fpm).

  • Workspace Clearance: Remove all incompatible materials from the hood, specifically strong oxidizing agents and strong acids, to prevent exothermic acid-base reactions.

  • PPE Donning: Don PPE in the following sequence: 100% cotton lab coat → ANSI Z87.1 goggles → double nitrile gloves. Tuck the inner glove under the lab coat cuff and pull the outer glove over the cuff to eliminate exposed skin at the wrist.

Phase 2: Active Handling and Solubilization

  • Transfer: Move the sealed container of 3-(3-Methoxyphenoxy)Piperidine into the center of the fume hood (at least 6 inches from the sash).

  • Weighing: Use a static-free, grounded weighing spatula. Because the fine powder can aerosolize, execute all transfers with slow, deliberate movements.

  • In-Hood Solubilization: Dissolve the compound in your designated assay solvent (e.g., DMSO or Ethanol) strictly inside the fume hood. Never transport the dry powder across the laboratory.

Phase 3: Post-Operational Decontamination

  • Surface Neutralization: Wipe down the analytical balance and hood surface with a 70% ethanol solution to solubilize residual lipophilic compound, followed by a wipe with a dilute acidic solution (e.g., 1% acetic acid) to neutralize the basic amine.

  • Doffing: Remove the outer gloves inside the fume hood to contain any microscopic dust. Dispose of them immediately in a solid hazardous waste container.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing the inner gloves.

4. Spill Response and Disposal Plan Emergency and logistical planning must be established prior to handling, adhering to institutional Chemical Hygiene Plans .

  • Minor Spill Containment (< 50 g or 50 mL):

    • Absorb: Cover the spill immediately with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust or paper towels, as they provide a matrix for potential reactions.

    • Neutralize: Sweep the absorbed mixture using a non-sparking brush into a sealable hazardous waste container. Wash the spill area with 1% acetic acid to neutralize the piperidine base, followed by a water rinse.

  • Waste Disposal Logistics:

    • Solid Waste: Contaminated gloves, spatulas, and absorbent materials must be segregated into a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" bin.

    • Liquid Waste: Solutions containing the compound must be collected in a compatible, halogen-free organic waste carboy (unless chlorinated solvents like DCM were used for the assay). Do not mix with acidic waste streams.

5. Exposure Response & Containment Workflow

Workflow Start Initiate Handling: 3-(3-Methoxyphenoxy)Piperidine PPE Don PPE (Nitrile ≥0.4mm, Goggles, Coat) Start->PPE Hood Transfer to Chemical Fume Hood (Face Velocity: 80-100 fpm) PPE->Hood Routine Routine Operation: Weighing & Solubilization Hood->Routine SpillCheck Spill or Exposure Occurs? Exposure Exposure Response: Eye Wash / Safety Shower (15 mins) SpillCheck->Exposure Personal Exposure Spill Spill Response: Absorb with Vermiculite Neutralize with 1% Acetic Acid SpillCheck->Spill Environmental Spill Disposal Hazardous Waste Disposal (Halogen-Free Organic) SpillCheck->Disposal No (Protocol Complete) Exposure->Disposal Spill->Disposal Routine->SpillCheck

Figure 1: Operational workflow, exposure response, and disposal pathway for handling the compound.

References

  • Title: Piperidine: Human health tier II assessment Source: Australian Government Department of Health (NICNAS) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

  • Title: 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

×

Retrosynthesis Analysis

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3-(3-Methoxyphenoxy)Piperidine
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3-(3-Methoxyphenoxy)Piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.